molecular formula C₂₃H₁₉ClF₃NO₃ B1142730 (1S)-trans-Lambda-Cyhalothrin CAS No. 76703-69-0

(1S)-trans-Lambda-Cyhalothrin

Cat. No.: B1142730
CAS No.: 76703-69-0
M. Wt: 449.85
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-trans-Lambda-Cyhalothrin is a stereoisomer of lambda-cyhalothrin, a potent synthetic pyrethroid insecticide of significant interest in scientific research . Its primary mechanism of action, characteristic of Type II pyrethroids, is the modulation of voltage-gated sodium channels in neuronal membranes . This interaction disrupts channel kinetics, leading to delayed inactivation, persistent depolarization, and uncontrolled nerve firing, which manifests as paralysis and is lethal to target insects . This specific action makes it a valuable tool for neuropharmacology and toxicology studies focused on ion channel function and insect nervous systems. The compound exhibits broad-spectrum efficacy against a wide range of insect pests, including Lepidoptera, Coleoptera, and Hemiptera, such as aphids, caterpillars, and beetles . As a research compound, (1S)-trans-Lambda-Cyhalothrin is critical for investigating insecticide resistance mechanisms, a documented issue in species like Aedes aegypti and Cydia pomonella . Studies also utilize it to explore the environmental impact and toxicological profile of pyrethroids, given its high toxicity to aquatic invertebrates and fish, as well as its potential estrogenic properties in vitro . Chemically, it is characterized by low aqueous solubility and high lipophilicity (Log P = 5.5), indicating a strong potential for bioaccumulation . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human, veterinary, or agricultural application.

Properties

CAS No.

76703-69-0

Molecular Formula

C₂₃H₁₉ClF₃NO₃

Molecular Weight

449.85

Synonyms

[1S-[1α(S*),3β(Z)]]-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemistry of 1s Trans Lambda Cyhalothrin

Enantioselective Synthesis Pathways for (1S)-trans-Lambda-Cyhalothrin

The development of enantioselective synthetic routes is crucial for producing specific, highly active stereoisomers of pesticides like lambda-cyhalothrin (B1674341), potentially enhancing efficacy and reducing environmental impact. weedturf.org While many commercial pesticides are sold as racemic mixtures, there is growing interest in producing single, active isomers. researchgate.net

One approach to enantioselective synthesis involves the use of chiral building blocks derived from natural sources. weedturf.org For instance, glycerol (B35011) and its derivatives, which are structurally similar to sugars, can be utilized to produce chiral synthons for pesticide synthesis. weedturf.org Although specific pathways for (1S)-trans-Lambda-Cyhalothrin from such precursors are not extensively detailed in the provided results, the principle of using biomass feedstocks to generate chiral molecules is a promising area of research. weedturf.org

Another strategy involves chemo-enzymatic processes. For example, nitrile hydratase (NHase) enzymes can be used for the stereoselective preparation of alpha amino amide compounds, which could potentially be adapted for the synthesis of pyrethroid precursors. google.com These biocatalytic methods offer the potential for high enantioselectivity under mild reaction conditions. google.com

Chirality Control and Stereoisomeric Purity in Laboratory Synthesis

Achieving high stereoisomeric purity is a key challenge in the synthesis of complex molecules like lambda-cyhalothrin. The separation of enantiomers can be accomplished using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. researchgate.net For instance, polysaccharide-based columns, such as those with amylase or cellulose (B213188) derivatives, have proven effective in separating the enantiomers of lambda-cyhalothrin. researchgate.net

The optical purity of synthesized stereoisomers is a critical parameter. For analogues of other pyrethroids like cypermethrin (B145020) and fenvalerate, optical purities exceeding 97% have been reported for individual stereoisomers. researchgate.net This level of purity is essential for accurately assessing the biological activity of each isomer.

Novel Precursors and Reaction Conditions for (1S)-trans-Lambda-Cyhalothrin Production

Research into novel precursors and reaction conditions aims to improve the efficiency and cost-effectiveness of lambda-cyhalothrin synthesis. One patented method describes the synthesis of lambda-cyhalothrin starting from 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. google.com This process utilizes n-hexane as a solvent and a composite catalyst to facilitate the condensation and epimerization reactions, ultimately leading to lambda-cyhalothrin. google.com

Another synthetic route for the lambda-cyhalothrin acid component involves a loop reactor. This method uses dimethyl-4-pentenoic acid methyl ester and 1,1,1-trichlorotrifluoroethane as starting materials and proceeds through addition, cyclization, saponification, and acidification steps to yield the desired acid. google.com

The development of novel formulations, such as nanoemulsions, also represents an advancement in the delivery of lambda-cyhalothrin. Waterborne nanoemulsions of lambda-cyhalothrin have been prepared using alkyd resins derived from vegetable oil. researchgate.netnih.gov These formulations can enhance the solubility and stability of the active ingredient. researchgate.netnih.gov The preparation often involves a solvent evaporation method, using surfactants like Tween 80 to create a stable nano-emulsion. actavet.org

Structure-Activity Relationship (SAR) Studies for Insecticidal Activity of (1S)-trans-Lambda-Cyhalothrin Stereoisomers

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. michberk.com For cyhalothrin (B162358), the insecticidal activity is primarily attributed to the isomers with the (1R) absolute stereochemistry in the cyclopropane (B1198618) ring. wikipedia.org Lambda-cyhalothrin, which is a mixture of the (1R, 3R, αS) and (1S, 3S, αR) isomers, is more active than the original cyhalothrin mixture. who.intinchem.org

Gamma-cyhalothrin, which consists of only the most active (1R, 3R, αS) isomer, is twice as active as lambda-cyhalothrin on a weight-for-weight basis. wikipedia.orgeurl-pesticides.eu This highlights the significant impact of the stereochemical configuration on biological activity. The cis-isomers of pyrethroids are generally more insecticidally active than the trans-isomers. michberk.com

Studies on the enantiomers of lambda-cyhalothrin have shown differences in their biological effects and metabolic pathways. lacerta.de For example, the (+)-LCT enantiomer was found to have a higher metabolic rate in lizards compared to the (-)-LCT enantiomer. lacerta.de Furthermore, the enantiomers can exhibit different levels of toxicity to non-target organisms. researchgate.net

The mechanism of action of pyrethroids like lambda-cyhalothrin involves interference with the sodium channels in the nervous system of insects, leading to paralysis and death. tga.gov.au The specific conformation of the molecule is crucial for its interaction with the target site.

Data Tables

Table 1: Stereoisomers of Cyhalothrin and their Activity

Isomer/MixtureCompositionRelative Insecticidal Activity
CyhalothrinMixture of 8 stereoisomers regulations.govBaseline
Lambda-cyhalothrin1:1 mixture of (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate fao.orgMore active than cyhalothrin who.intinchem.org
Gamma-cyhalothrinSingle isomer: (S)-α-cyano-3-phenoxybenzyl (Z)-(1R, 3R)- 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane-carboxylate) regulations.goveurl-pesticides.euTwice as active as lambda-cyhalothrin wikipedia.orgeurl-pesticides.eu

Table 2: Novel Synthetic Approaches for Lambda-Cyhalothrin

MethodKey FeaturesStarting MaterialsReference
Composite Catalyst EpimerizationSimplified process, improved reaction rate, n-hexane as solvent.3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-phenoxy-4-fluoro-benzaldehyde, sodium cyanide. google.com
Loop Reactor SynthesisContinuous process for the acid component.Dimethyl-4-pentenoic acid methyl ester, 1,1,1-trichlorotrifluoroethane. google.com
Nanoemulsion FormulationImproved solubility and stability, controlled release.Lambda-cyhalothrin, alkyd resin, surfactants. researchgate.netnih.gov

Molecular Mechanisms of Action in Target Organisms

Voltage-Gated Sodium Channel Interaction and Modulation by (1S)-trans-Lambda-Cyhalothrin

(1S)-trans-Lambda-Cyhalothrin, as a member of the pyrethroid class of insecticides, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of target organisms. wikipedia.orgresearchgate.netpeptechbio.comnih.gov These channels are integral transmembrane proteins responsible for the initiation and propagation of action potentials, the fundamental electrical signals within the nervous system. cornell.eduresearchgate.net The mechanism of action involves a significant disruption of the normal gating kinetics of these channels. wikipedia.orgresearchgate.net

Table 1: Effects of Pyrethroids on Voltage-Gated Sodium Channel Gating Properties

Channel PropertyEffect of Pyrethroid BindingBiophysical ConsequenceReference
Activation GatePromotes the open state.Lowers the threshold for channel opening. researchgate.netresearchgate.net
Inactivation GateInhibits or dramatically slows the rate of closing.Prolongs the duration the channel remains open. wikipedia.orgnih.govpomais.com
Sodium Ion (Na+) InfluxSustained and prolonged influx.Creates a characteristic "sodium tail current" in electrophysiological recordings. poison.orginchem.org
Membrane PotentialCauses persistent depolarization.Leads to nerve hyperexcitability and repetitive firing. peptechbio.cominchem.org

Neurophysiological Impact of (1S)-trans-Lambda-Cyhalothrin on Insect Nervous Systems

The molecular disruption of sodium channel function by active pyrethroid isomers translates into profound neurophysiological consequences for the insect. researchgate.netepa.gov The initial effect is a state of hyperexcitability in the nervous system, caused by the prolonged membrane depolarization and subsequent repetitive, uncontrolled firing of neurons. researchgate.netpomais.com This leads to a cascade of debilitating symptoms that disrupt the insect's ability to function. researchgate.net

The neurophysiological impacts begin at the peripheral nerves and nerve terminals. annualreviews.org Sensory neurons are depolarized, leading to an increase in spontaneous discharges. inchem.org In motor neurons, the persistent depolarization causes an initial burst of neurotransmitter release, followed by a complete blockage of neuromuscular transmission as the neuron becomes unable to repolarize and fire correctly. annualreviews.org This dual effect of initial hyperactivity followed by paralysis is a hallmark of pyrethroid poisoning. poison.orgpomais.com

The ensuing disruption of normal signal propagation throughout the central and peripheral nervous systems manifests as observable symptoms in the insect, including tremors, uncoordinated movements (ataxia), convulsions, and ultimately, paralysis and death. researchgate.netpeptechbio.com Disruption of neurosecretory neurons has also been identified as a factor contributing to the irreversible effects of pyrethroid intoxication in insects. annualreviews.org

Electrophysiological Studies of (1S)-trans-Lambda-Cyhalothrin Action

Electrophysiological studies have been instrumental in elucidating the precise actions of pyrethroids at the level of a single neuron. These techniques allow researchers to measure the electrical properties of nerve membranes and channels directly, providing definitive evidence for the mechanism of action.

A key finding from voltage-clamp experiments is the observation of a large, slow-decaying sodium "tail current" following membrane depolarization in the presence of a pyrethroid. inchem.org This tail current is the direct electrophysiological signature of the thousands of sodium channels that are being held in the open state, failing to inactivate normally. inchem.org Studies on Type II pyrethroids, the class to which lambda-cyhalothrin (B1674341) belongs, show they cause a greatly prolonged channel open time and can lead to a stimulus-dependent nerve depolarization and subsequent block of the action potential. inchem.org

Intracellular recordings from nerve terminals have demonstrated that pyrethroids initially increase the frequency of miniature excitatory postsynaptic potentials (mEPSPs), which reflects the spontaneous release of neurotransmitter packets due to nerve terminal depolarization. annualreviews.org This is followed by a complete blockage of nerve transmission. annualreviews.org Studies in humans exposed to lambda-cyhalothrin have also noted transient, subclinical electrophysiological changes, consistent with the known mechanism of producing a prolongation of the duration of sodium channel opening. nih.gov

Table 3: Key Electrophysiological Findings of Type II Pyrethroid Action

Electrophysiological ParameterObserved EffectUnderlying MechanismReference
Sodium CurrentGeneration of a large, slow sodium "tail current".Failure of modified sodium channels to inactivate, prolonging Na+ influx. inchem.org
Action PotentialInitial repetitive firing followed by a decrease in amplitude and eventual block.Persistent membrane depolarization prevents repolarization needed for subsequent action potentials. inchem.org
Membrane PotentialSustained depolarization without repetitive discharges (characteristic of Type II).Greatly prolonged sodium channel open time. inchem.org
Synaptic TransmissionInitial increase in miniature excitatory postsynaptic potentials (mEPSPs), then blockage.Depolarization of presynaptic nerve terminal causes initial neurotransmitter release, followed by transmission failure. annualreviews.org

Evolution and Mechanisms of Resistance to 1s Trans Lambda Cyhalothrin in Arthropod Pests

Biochemical Resistance Mechanisms

Biochemical resistance is a primary strategy employed by arthropods to survive exposure to (1S)-trans-Lambda-Cyhalothrin. This form of resistance relies on the increased activity of detoxification enzymes that metabolize the insecticide into less toxic, more readily excretable compounds. nih.gov Three major families of enzymes are predominantly implicated in this process: esterases, cytochrome P450 monooxygenases, and glutathione (B108866) S-transferases. researchgate.netnih.govnih.gov

Role of Esterases in (1S)-trans-Lambda-Cyhalothrin Detoxification

Esterases are a diverse group of enzymes that play a critical role in the detoxification of pyrethroids by hydrolyzing the ester bond present in their chemical structure. nih.govfiocruz.br This enzymatic action is a key mechanism of resistance to (1S)-trans-Lambda-Cyhalothrin in various arthropod species. mdpi.com

Elevated esterase activity has been directly correlated with resistance to lambda-cyhalothrin (B1674341). For instance, in the fall armyworm, Spodoptera frugiperda, synergist bioassays have demonstrated that inhibitors of esterases can significantly increase the toxicity of lambda-cyhalothrin in resistant strains, indicating the involvement of these enzymes in detoxification. mdpi.com Similarly, increased levels of esterase activity have been observed in lambda-cyhalothrin-resistant populations of the mosquito Culex quinquefasciatus. researchgate.net The mechanism of enhanced esterase activity can involve gene amplification, leading to the overproduction of the enzyme, or mutations in the coding region that result in an enzyme with higher catalytic efficiency. fiocruz.br This metabolic breakdown of the insecticide prevents it from reaching its target site in the nervous system, thereby conferring resistance. nih.gov

Interactive Table: Studies on Esterase-Mediated Resistance to Lambda-Cyhalothrin

Pest Species Key Findings References
Spodoptera frugiperda Synergist bioassays with esterase inhibitors increased lambda-cyhalothrin toxicity, confirming the role of esterases in resistance. mdpi.com
Culex quinquefasciatus Increased esterase levels were detected in populations resistant to lambda-cyhalothrin. researchgate.net
Helicoverpa armigera Elevated carboxylesterase activity was linked to lambda-cyhalothrin insensitivity. nih.gov

Cytochrome P450 Monooxygenase Overexpression and Activity in Resistance to (1S)-trans-Lambda-Cyhalothrin

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that are central to the metabolic resistance of arthropods to a wide array of insecticides, including (1S)-trans-Lambda-Cyhalothrin. nih.govmdpi.com The primary mechanism by which P450s confer resistance is through the overexpression of specific P450 genes, leading to an increased rate of insecticide detoxification. plos.orgnih.gov

Numerous studies have documented the significant role of P450s in lambda-cyhalothrin resistance across different pest species. For example, in a resistant population of the mirid bug, Apolygus lucorum, significantly higher P450 O-deethylase activity was observed compared to a susceptible population. plos.orgnih.gov Further molecular analysis revealed the overexpression of seven P450 genes in the resistant strain. plos.org Similarly, in the mosquito Anopheles funestus from Senegal, resistance to lambda-cyhalothrin was conferred by metabolic mechanisms likely controlled by P450 genes, with CYP6M7 being the most overexpressed. researchgate.net The fall armyworm, Spodoptera frugiperda, has also been shown to exhibit increased levels of P450s in response to lambda-cyhalothrin exposure. nih.gov This overexpression of P450s enhances the metabolism of the insecticide, often leading to cross-resistance to other pyrethroids and even different classes of insecticides. mdpi.com

Interactive Table: Overexpressed Cytochrome P450 Genes in Lambda-Cyhalothrin Resistant Arthropods

Pest Species Overexpressed P450 Gene(s) Fold Change (Resistant vs. Susceptible) References
Apolygus lucorum Seven P450 genes Not specified plos.org
Anopheles funestus CYP6M7 Most overexpressed researchgate.net
Spodoptera frugiperda Multiple P450 genes Not specified nih.gov
Aphis glycines Overexpressed P450 genes Not specified plos.orgnih.gov
Helicoverpa armigera CYP6B7, CYP9A12, CYP9A14, CYP337B3 Not specified plos.orgnih.gov

Glutathione S-Transferase (GST) Involvement in (1S)-trans-Lambda-Cyhalothrin Resistance

Glutathione S-transferases (GSTs) are another major family of detoxification enzymes that contribute to insecticide resistance in arthropods. nih.gov GSTs are involved in the detoxification of (1S)-trans-Lambda-Cyhalothrin primarily through two mechanisms: direct metabolism of the insecticide and sequestration, where the GSTs bind to the insecticide, preventing it from reaching its target. nih.govnih.gov

Research has demonstrated the significant role of GSTs in lambda-cyhalothrin resistance. In the codling moth, Cydia pomonella, several GST genes were found to be overexpressed in a lambda-cyhalothrin-resistant population. nih.govbiorxiv.org Further studies with this species showed that recombinant GSTs could bind to and metabolize lambda-cyhalothrin, with sequestration being a key resistance mechanism. nih.govnih.gov The expression of GST genes can be induced by exposure to lambda-cyhalothrin. nih.gov In C. pomonella, the Aryl hydrocarbon receptor (AhR) has been identified as a transcription factor that regulates the expression of GSTs, thereby conferring resistance to lambda-cyhalothrin. biorxiv.orgacs.org Similarly, increased GST activity has been implicated in lambda-cyhalothrin resistance in other pests like the fall armyworm, Spodoptera frugiperda, and the cotton bollworm, Helicoverpa armigera. nih.govmetu.edu.tr

Interactive Table: Role of Glutathione S-Transferases (GSTs) in Lambda-Cyhalothrin Resistance

Pest Species Key Findings Mechanism References
Cydia pomonella Overexpression of multiple GST genes. Sequestration and metabolism. nih.govnih.govbiorxiv.org
Spodoptera frugiperda Increased levels of GSTs in resistant strains. Detoxification. nih.gov
Helicoverpa armigera Increased GST activity in resistant field populations. Detoxification. metu.edu.tr

Target-Site Insensitivity Mechanisms

Target-site insensitivity is a significant mechanism of resistance to pyrethroid insecticides, including (1S)-trans-Lambda-Cyhalothrin. nih.gov This form of resistance arises from genetic mutations in the protein that the insecticide targets, reducing the binding affinity of the insecticide and rendering it less effective. nih.govwho.int For pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the nerve cells of insects. who.intresearchgate.net

Knockdown Resistance (kdr) and Super-kdr Mutations in Voltage-Gated Sodium Channels

Mutations in the para-type voltage-gated sodium channel gene can lead to a form of resistance known as knockdown resistance (kdr). researchgate.net The term "knockdown" refers to the rapid paralysis induced by pyrethroids in susceptible insects. The kdr mutations reduce the sensitivity of the sodium channels to the insecticide, allowing the insect to survive exposure. who.intresearchgate.net

Several kdr mutations have been identified in various arthropod pests and are associated with resistance to lambda-cyhalothrin. The most well-known kdr mutation is the L1014F substitution, which has been found in numerous species, including the fall armyworm, Spodoptera frugiperda. plos.org Other mutations, often referred to as "super-kdr" mutations, can confer even higher levels of resistance. For example, the M918T mutation has been identified in the plant bug Lygus pratensis and is associated with reduced binding of pyrethroids. acs.org In the mosquito Aedes aegypti, several kdr mutations, including V1016G/I and F1534C, have been linked to lambda-cyhalothrin resistance. who.intmdpi.com The co-occurrence of multiple kdr mutations can result in even greater levels of resistance. who.int For instance, the combination of F1534C and V1016G mutations in Ae. aegypti is strongly associated with resistance to both permethrin (B1679614) and lambda-cyhalothrin. who.int A novel mutation, V419L, has also been found in Colombian populations of Ae. aegypti and is positively associated with lambda-cyhalothrin resistance. mdpi.com

Interactive Table: Common kdr and super-kdr Mutations Conferring Resistance to Lambda-Cyhalothrin

Mutation Location in VGSC Pest Species References
L1014F Domain II S6 Spodoptera frugiperda, Lygus pratensis plos.orgacs.org
M918T Domain II S5 Lygus pratensis acs.org
V1016G/I Domain II S6 Aedes aegypti who.intmdpi.commdpi.com
F1534C Domain III S6 Aedes aegypti who.intmdpi.commdpi.com
S989P Domain II S5-S6 linker Aedes aegypti who.int
V419L Domain I S6 Aedes aegypti mdpi.commdpi.com

Structural Analysis of Sodium Channel Mutations Conferring Resistance

Understanding the structural consequences of kdr mutations is essential for elucidating the molecular basis of resistance. The voltage-gated sodium channel is a complex protein with four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). cornell.edu Pyrethroids are thought to bind to a pocket formed by the S5 and S6 segments of domains II and III. cornell.edu

Mutations conferring resistance are often located in or near this binding pocket. For example, the L1014F mutation in domain II S6 is believed to directly interfere with pyrethroid binding. acs.org Molecular dynamics simulations of the Lygus pratensis sodium channel have shown that the L1014F and M918T mutations can weaken the interaction forces between the insecticide and the channel, thereby reducing binding affinity. acs.org Similarly, the F1534C mutation in domain III S6 and the V1016I/G mutations in domain II S6 of Aedes aegypti are also thought to alter the conformation of the binding site, leading to reduced sensitivity. cornell.edunih.gov Structural models suggest that these mutations can change the stability and dynamics of the sodium channel, affecting how it interacts with pyrethroid molecules. acs.org The presence of an α-cyano group in Type II pyrethroids like lambda-cyhalothrin influences their binding and insecticidal activity, and mutations can differentially affect the binding of different pyrethroid isomers. acs.orgnih.gov

Genetic Basis and Inheritance Patterns of (1S)-trans-Lambda-Cyhalothrin Resistance

The development of resistance to (1S)-trans-lambda-cyhalothrin in arthropod pests is a significant concern for effective pest management. The genetic underpinnings of this resistance are primarily associated with two key mechanisms: target-site insensitivity and metabolic resistance. researchgate.net

Target-site resistance is most commonly due to point mutations in the voltage-gated sodium channel (VGSC) gene, the molecular target for pyrethroid insecticides. researchgate.netcambridge.org These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of lambda-cyhalothrin to the sodium channel, thereby diminishing its neurotoxic effects. researchgate.net The most well-characterized kdr mutation is a leucine-to-phenylalanine substitution at position 1014 (L1014F). bohrium.comnih.gov Additionally, other mutations at the same locus, such as L1014S, have also been identified. springermedizin.de A "super-kdr" mutation, such as M918T or M918L, can confer even higher levels of resistance. bohrium.comnih.govnwafu.edu.cn For example, the M918L mutation in the aphid Rhopalosiphum padi has been shown to provide high resistance to lambda-cyhalothrin. oup.com In some cases, multiple mutations can be present in the same individual, further compounding the resistance phenotype. bohrium.com

The inheritance of lambda-cyhalothrin resistance can vary among different arthropod species and populations. Studies have reported resistance to be an autosomal trait, meaning it is not linked to sex chromosomes. cambridge.orgmdpi.comnih.gov The dominance of the resistance can range from incompletely dominant to completely dominant. mdpi.comnih.govcsic.esbioone.org For instance, in the fall armyworm, Spodoptera frugiperda, resistance to lambda-cyhalothrin has been described as autosomal and incompletely dominant. nih.govbioone.org In some cases, resistance is controlled by a single gene (monogenic), while in others, it is influenced by multiple genes (polygenic). cambridge.orgnih.govcsic.esbioone.org

Metabolic resistance is another critical mechanism, which involves the enhanced detoxification of lambda-cyhalothrin by various enzyme systems before it can reach its target site. researchgate.net The primary enzyme families implicated are cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). researchgate.netresearchgate.net Overexpression of specific genes within these families can lead to increased production of detoxification enzymes. researchgate.net For example, studies in Spodoptera frugiperda have shown that increased P450 enzyme activity, driven by the up-regulation of genes like CYP337B5 and CYP321B1, is a key factor in lambda-cyhalothrin resistance. nih.gov Similarly, in Anopheles funestus, the overexpression of the P450 gene CYP6M7 has been linked to resistance. nih.gov

The table below summarizes key genetic mutations associated with resistance to (1S)-trans-lambda-cyhalothrin in various arthropod pests.

SpeciesMutationTypeAssociated Resistance
Lygus pratensisL1014FkdrHigh resistance to λ-cyhalothrin. bohrium.com
Lygus pratensisM918Tsuper-kdrHigh resistance to λ-cyhalothrin. bohrium.com
Anopheles culicifaciesL1014FkdrResistance to pyrethroids and DDT. nih.gov
Anopheles stephensiL1014S, L1014Fkdr-likeResistance to pyrethroids. springermedizin.de
Rhopalosiphum padiM918Lsuper-kdrHigh resistance to lambda-cyhalothrin. nih.govnwafu.edu.cnoup.com
Aedes aegyptiV1016I, F1534CkdrResistance to pyrethroids. plos.orgmdpi.com
Aphis glycinesL1024FkdrResistance to pyrethroids. iastate.edu

Cross-Resistance Profiles of (1S)-trans-Lambda-Cyhalothrin with Other Insecticide Classes

The development of resistance to (1S)-trans-lambda-cyhalothrin can concurrently confer resistance to other insecticides, a phenomenon known as cross-resistance. This is a significant challenge for pest management as it can limit the effectiveness of alternative chemical control options. Cross-resistance often occurs with other pyrethroids that share the same mode of action, but can also extend to insecticides from different chemical classes. researchgate.net

In many arthropod species, resistance to lambda-cyhalothrin is strongly correlated with cross-resistance to other Type I and Type II pyrethroids. For example, alfalfa weevil (Hypera postica) populations resistant to lambda-cyhalothrin have shown likely cross-resistance to zeta-cypermethrin (B1354587) (another Type II pyrethroid) and variable cross-resistance to permethrin (a Type I pyrethroid). montana.edu Similarly, in the mosquito Aedes aegypti, resistance to lambda-cyhalothrin is often accompanied by resistance to permethrin. plos.orgnih.gov

Cross-resistance is not limited to the pyrethroid class. The mechanisms underlying lambda-cyhalothrin resistance can also affect the efficacy of insecticides with different modes of action. For instance, target-site mutations like the kdr L1014F substitution in Anopheles culicifacies can confer resistance to both pyrethroids and the organochlorine insecticide DDT. nih.gov Metabolic resistance, particularly the overexpression of cytochrome P450 enzymes, is a major driver of broad-spectrum cross-resistance. nih.gov These enzymes can metabolize a wide range of substrates, including insecticides from different classes. nih.gov For example, a lambda-cyhalothrin-selected strain of the house fly, Musca domestica, developed low cross-resistance to the pyrethroid bifenthrin (B131952) and very low cross-resistance to the carbamate (B1207046) methomyl, the neonicotinoid imidacloprid, and the phenylpyrazole fipronil. nih.govresearchgate.net In contrast, a lambda-cyhalothrin selected strain of Aedes aegypti showed cross-resistance to the carbamate propoxur (B1679652) but remained susceptible to the organophosphate malathion. researchgate.net

However, the absence of cross-resistance is also observed. Studies on Spodoptera frugiperda have shown that lambda-cyhalothrin-resistant strains may not exhibit significant cross-resistance to several other insecticides, including the organophosphate chlorpyrifos (B1668852) and the diamide (B1670390) emamectin (B195283) benzoate. nih.govbioone.org This lack of cross-resistance provides valuable options for insecticide rotation programs aimed at managing resistance.

The table below provides examples of cross-resistance profiles in arthropod pests resistant to (1S)-trans-lambda-cyhalothrin.

SpeciesResistant toCross-Resistance ObservedNo/Low Cross-ResistanceReference
Musca domesticaLambda-cyhalothrinBifenthrinMethomyl, Imidacloprid, Fipronil nih.govresearchgate.net
Spodoptera frugiperdaLambda-cyhalothrinDeltamethrin, IndoxacarbChlorpyrifos, Spinosad, Emamectin benzoate nih.govbioone.orgresearchgate.net
Lygus pratensisLambda-cyhalothrinDeltamethrinImidacloprid, Beta-cypermethrin oup.com
Anopheles funestusLambda-cyhalothrinDDT, Deltamethrin, Permethrin, Bendiocarb, DieldrinMalathion, Fenitrothion nih.gov
Aedes aegyptiLambda-cyhalothrinPermethrin, DDT, PropoxurMalathion researchgate.netird.frmdpi.com
Hypera posticaLambda-cyhalothrinZeta-cypermethrinPermethrin (variable) montana.edu

Molecular Diagnostics and Surveillance for (1S)-trans-Lambda-Cyhalothrin Resistance Alleles

Effective management of insecticide resistance relies on timely and accurate detection of resistance in pest populations. Molecular diagnostics provide powerful tools for the surveillance of resistance alleles, particularly the kdr mutations in the voltage-gated sodium channel gene that confer resistance to lambda-cyhalothrin. nih.gov These techniques allow for the rapid identification of resistant individuals, even at low frequencies, enabling proactive resistance management strategies. nih.gov

A variety of polymerase chain reaction (PCR)-based methods have been developed for genotyping kdr mutations. These assays are generally more rapid and cost-effective than traditional nucleotide sequencing, which is considered the gold standard for accuracy. springermedizin.ded-nb.info Common PCR-based techniques include:

Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify either the resistant or susceptible allele. nih.govnih.gov While widely used, it can sometimes suffer from non-specific amplification. nih.gov

Amplification Refractory Mutation System (ARMS): A variation of AS-PCR that incorporates an additional mismatch in the primer to enhance specificity. nih.govspringermedizin.de

Primer Introduced Restriction Analysis-PCR (PIRA-PCR): This technique introduces a restriction site into the PCR product of one allele, allowing for differentiation by restriction enzyme digestion. nih.gov It has the advantage of being able to detect different codons for the same amino acid mutation in a single assay. nih.gov

TaqMan PCR: A real-time PCR assay that utilizes fluorescently labeled probes to detect specific alleles, offering high throughput and sensitivity. nih.gov

High Resolution Melt (HRM) analysis: This technique differentiates DNA fragments based on their melting behavior after PCR, which is influenced by their sequence. It can be sensitive to DNA quality and quantity. nih.gov

Multiplex PCR: This approach allows for the simultaneous detection of multiple mutations in a single reaction, such as different kdr alleles. d-nb.infobento.bio

These molecular tools are crucial for surveillance programs that monitor the frequency and geographic distribution of lambda-cyhalothrin resistance alleles. plos.orgnih.gov For example, molecular surveillance in Aedes aegypti populations in Colombia has been used to track the prevalence of kdr mutations and inform vector control strategies. plos.orgnih.govnih.gov Similarly, monitoring for kdr mutations in soybean aphid (Aphis glycines) populations can help farmers make informed decisions about insecticide use. iastate.edu The integration of these molecular diagnostics into pest management programs is essential for preserving the efficacy of (1S)-trans-lambda-cyhalothrin and other valuable insecticides. plos.orgbento.bio

The table below lists some of the molecular diagnostic methods used for the detection of resistance alleles.

Diagnostic MethodPrincipleApplication ExampleReference
Allele-Specific PCR (AS-PCR)Uses allele-specific primers for amplification.Detection of L1014F in Anopheles culicifacies. nih.gov
Amplification Refractory Mutation System (ARMS)AS-PCR with an additional mismatch for increased specificity.Genotyping kdr alleles in Anopheles culicifacies. nih.gov
Primer Introduced Restriction Analysis-PCR (PIRA-PCR)Introduces a restriction site for allele differentiation.Detection of L1014F in Anopheles culicifacies. nih.gov
TaqMan PCRReal-time PCR with fluorescent probes for allele detection.High-throughput detection of kdr alleles in Anopheles gambiae. nih.gov
High Resolution Melt (HRM) AnalysisDifferentiates amplicons by their melting curves.Genotyping kdr alleles in Anopheles gambiae. nih.gov
Multiplex PCRSimultaneous amplification of multiple targets.Detection of V1016G and F1534C mutations in Aedes aegypti. d-nb.info

Environmental Fate, Transport, and Persistence of 1s Trans Lambda Cyhalothrin in Ecosystems

Degradation Pathways and Kinetics

The breakdown of (1S)-trans-Lambda-Cyhalothrin in the environment is a complex process influenced by sunlight, water, and microbial activity.

Photolysis of (1S)-trans-Lambda-Cyhalothrin in Aqueous and Terrestrial Systems

Photolysis, or degradation by light, plays a significant role in the breakdown of lambda-cyhalothrin (B1674341). In aqueous solutions, the half-life of lambda-cyhalothrin due to photolysis can be as short as 4.26 minutes under specific laboratory conditions. researchgate.net When exposed to sunlight in a pH 5 buffer, the compound's half-life is approximately 30 days. who.int The rate of photodegradation is influenced by the depth of the water, with faster degradation occurring in shallower waters. fao.org For instance, the photolytic half-life in spring at a depth of 5 cm is 3.6 days, which extends to 5.8 days at 30 cm. fao.org In a study involving direct exposure to UV light (302 nm), 50% of lambda-cyhalothrin degraded within 20 minutes, with complete degradation observed after 6 hours. mdpi.com

On soil surfaces, photodegradation also occurs. who.int The presence of substances like humic acids or copper can influence the rate of photolysis in aqueous solutions. nih.gov Several degradation pathways have been identified, including decarboxylation, cleavage of the ester bond, and reductive dehalogenation. nih.govresearchgate.net

Hydrolytic Degradation of (1S)-trans-Lambda-Cyhalothrin Under Varying pH Conditions

The stability of (1S)-trans-Lambda-Cyhalothrin is highly dependent on the pH of the surrounding water. It is stable to hydrolysis in acidic conditions, specifically at pH 5, with no degradation observed over a 30-day period. who.intfao.orginchem.org At a neutral pH of 7, the compound hydrolyzes very slowly, though some isomerization can occur. who.intfao.orginchem.org

However, under alkaline conditions (pH 9), lambda-cyhalothrin degrades rapidly. fao.orginchem.org The hydrolysis process primarily involves the cleavage of the ester bond, resulting in a half-life of approximately 7 days at 25°C. who.intinchem.org This rapid degradation at high pH is a key factor in its environmental persistence. fao.org

Microbial Degradation and Biotransformation in Soil and Water

Microorganisms play a crucial role in the breakdown of (1S)-trans-Lambda-Cyhalothrin in both soil and aquatic environments. The half-life of lambda-cyhalothrin in soil can range from four to 12 weeks, with a typical field half-life of around 30 days. orst.edu The degradation is primarily biological, with soil moisture and temperature influencing the rate of dissipation. researchgate.net

Several bacterial species have been identified that can degrade lambda-cyhalothrin. These include species from the genera Pseudomonas, Bacillus, Stenotrophomonas, Enterococcus, Citrobacter, Mesorhizobium, and Bartonella. cabidigitallibrary.orghibiscuspublisher.combsss.bgprimescholars.comscispace.com For example, a strain of Citrobacter braakii was able to degrade 81.1% of lambda-cyhalothrin in a liquid culture at pH 7.0 within 72 hours. researchgate.net The half-life in this culture was just 1.9 days. researchgate.net Similarly, Stenotrophomonas maltophilia has shown efficiency in degrading this pesticide. primescholars.com The presence of these microorganisms can significantly accelerate the removal of lambda-cyhalothrin from contaminated soils and water. hibiscuspublisher.comprimescholars.comscispace.com

In aquatic systems, lambda-cyhalothrin is moderately persistent in aerobic environments but appears to be more persistent under anaerobic conditions. regulations.gov The presence of aquatic plants can also influence its fate, with studies showing rapid degradation in microcosms containing water, sediment, and macrophytes. researchgate.net

Identification and Characterization of Environmental Degradation Products

The degradation of (1S)-trans-Lambda-Cyhalothrin results in the formation of several smaller chemical compounds. A primary pathway for both photolytic and hydrolytic degradation is the cleavage of the ester linkage. who.intnih.gov

This cleavage yields two main initial products:

(1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid who.intfao.org

3-phenoxybenzaldehyde (B142659) fao.orgscielo.br

Other identified degradation products from various environmental processes include:

(1RS)-trans-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethyl-cyclopropane carboxylic acid fao.org

(RS)-α-amido-3-phenoxybenzyl-(1RS)-cis-3-(2-chloro-3,3,3-tri-fluoropropenyl)-2,2-dimethyl-cyclopropane carboxylate fao.org

3-phenoxybenzoic acid fao.org

(3-phenoxyphenyl)acetonitrile researchgate.net

(3-phenoxyphenyl)methanol researchgate.net

Decarboxycyhalothrin researchgate.net

1-methyl-3-phenoxybenzene researchgate.net

A study using advanced analytical techniques identified twelve derivative products in an aqueous solution, with 3-phenoxybenzaldehyde being a notable environmental pollutant with endocrine-disrupting activity. scielo.br

Adsorption, Desorption, and Mobility in Environmental Matrices

The movement and distribution of (1S)-trans-Lambda-Cyhalothrin in the environment are heavily influenced by its interaction with soil and sediment.

Adsorption to Soil Organic Matter and Sediment Particulates

(1S)-trans-Lambda-Cyhalothrin exhibits a strong tendency to bind to soil and sediment particles, a characteristic that significantly limits its mobility. who.intorst.edu This strong adsorption is reflected in its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been reported to be as high as 180,000. orst.edu Such a high Koc value indicates that the compound is not expected to be significantly mobile in most soil types and has a low potential for groundwater contamination. orst.edu

The adsorption process is influenced by the organic matter content of the soil, with higher organic matter generally leading to greater adsorption. scispace.com However, one study noted that the sorption of lambda-cyhalothrin was not strongly correlated with the soil's organic matter content, suggesting other factors may also be at play. epa.gov The desorption of lambda-cyhalothrin from soil is minimal, with one study showing that only 4.68% of the initially adsorbed amount was released after five desorption steps with deionized water, indicating that its adsorption to soil is nearly irreversible. researchgate.net

In aquatic environments, lambda-cyhalothrin rapidly partitions from the water column to sediment. researchgate.net This strong binding to sediment particles serves as a repository for the chemical, where it can persist for extended periods. epa.gov

Table of Adsorption Coefficients for Lambda-Cyhalothrin

Soil/Sediment Type Freundlich Adsorption Coefficient (Kf) Organic Carbon Partitioning Coefficient (Koc) Reference
Ten Mineral Soils (Range) 1,500 - 33,000 - epa.gov
Red Soil 12.2 L/kg - nih.gov
Black Soil 26.1 L/kg - nih.gov

Note: The Freundlich Adsorption Coefficient (Kf) and the Organic Carbon Partitioning Coefficient (Koc) are measures of a chemical's tendency to adsorb to soil. Higher values indicate stronger adsorption and lower mobility. The values presented are from different studies and may have been determined under varying experimental conditions.

Leaching Potential to Groundwater

(1S)-trans-Lambda-cyhalothrin, a component of lambda-cyhalothrin, demonstrates a low potential for leaching into groundwater. This is primarily attributed to its strong tendency to bind to soil particles and its low solubility in water. orst.eduherts.ac.uk

The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is a key indicator of its mobility in soil. A high Koc value suggests that the chemical is more likely to remain in the upper soil layers and is less likely to be transported downwards with water. Lambda-cyhalothrin has a very high Koc, with reported values around 180,000 mL/g. ucanr.edu One study reported a Koc for lambda-cyhalothrin of 316,000. copernicus.org Another source indicates a Koc of 341,300 L/kg. thegoodscentscompany.com The Freundlich adsorption coefficients (Kf) for lambda-cyhalothrin have been reported to range from 1,500 to 33,000 across ten different mineral soils, further indicating strong adsorption. epa.gov

The Groundwater Ubiquity Score (GUS) is another tool used to estimate a pesticide's potential to move towards groundwater, integrating both its persistence (half-life) and its sorption in soil (Koc). A GUS value below 1.8 indicates a low leaching potential. The calculated GUS for lambda-cyhalothrin is -2.09, categorizing it as having a low leachability. herts.ac.uk Another source calculated a GUS of -2.20, also indicating low leachability. herts.ac.uk These values, combined with its strong adsorption to soil, suggest that neither lambda-cyhalothrin nor its degradation products are likely to contaminate groundwater through leaching. inchem.org

It is important to note, however, that the adsorption of lambda-cyhalothrin may not be solely dependent on the organic matter content of the soil. epa.gov One study found that the adsorption of lambda-cyhalothrin decreased with increasing concentrations of copper in the soil, suggesting a competitive interaction for binding sites. nih.gov

Table 1: Leaching Potential and Soil Adsorption of Lambda-Cyhalothrin

ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc)~180,000 - 341,300 L/kgVery High Adsorption / Non-mobile ucanr.educopernicus.orgthegoodscentscompany.com
Groundwater Ubiquity Score (GUS)-2.09 to -2.20Low Leachability herts.ac.ukherts.ac.uk
Freundlich Adsorption Coefficient (Kf)1,500 - 33,000Strong Adsorption epa.gov

Runoff and Surface Water Transport Dynamics

While the leaching of (1S)-trans-Lambda-cyhalothrin to groundwater is limited, its transport to surface water bodies via runoff is a more significant pathway. epa.gov Due to its strong adsorption to soil particles, lambda-cyhalothrin is primarily transported with eroded soil and sediment during rainfall or irrigation events. ucanr.eduepa.gov

Studies have detected lambda-cyhalothrin in both runoff water and associated sediments from agricultural and residential areas. researchgate.net For instance, in agricultural watersheds in Stanislaus County, California, lambda-cyhalothrin was detected in water at concentrations of 0.11–0.14 μg/L. researchgate.net Residues in sediment from various California counties have been found to range from 0.003 to 0.315 μg/g of dry weight. researchgate.net

Once in an aquatic environment, lambda-cyhalothrin rapidly partitions from the water column to suspended solids and bottom sediments. nih.gov This strong association with particulate matter reduces its immediate bioavailability in the water column but can lead to its persistence in the sediment, which can act as a long-term reservoir for the compound. epa.govnih.gov The presence of vegetation in drainage ditches can play a crucial role in mitigating the transport of lambda-cyhalothrin. In one study, a significant portion of the lambda-cyhalothrin in runoff was found to be associated with plant material within the ditch. usda.govresearchgate.net Specifically, one hour after a simulated storm runoff, 72% of the total measured lambda-cyhalothrin was associated with plant material, and after 24 hours, this increased to 97%. usda.gov

Mitigation strategies such as vegetated ditches, wetlands, and detention ponds can help reduce the amount of lambda-cyhalothrin entering surface waters by promoting the settling of suspended solids to which the pesticide is adsorbed. nih.gov

Persistence and Half-Life in Various Environmental Compartments (Soil, Water, Plant Surfaces)

The persistence of (1S)-trans-Lambda-cyhalothrin in the environment is influenced by various factors including soil type, moisture, temperature, and the presence of microorganisms. It is considered to be moderately persistent in the environment. epa.gov

In Soil: The half-life of lambda-cyhalothrin in soil can vary significantly. Laboratory studies have reported soil half-lives ranging from 22 to 82 days. inchem.orgwho.int A representative soil half-life is often cited as 30 days, with a range of 28 to 84 days. orst.edu Field studies have shown dissipation half-lives of 12 to 40 days. epa.gov The degradation of lambda-cyhalothrin in soil is primarily mediated by microorganisms. scialert.net In one study, the half-life in non-sterile soil was 14.33 days, compared to 27.36 days in sterile soil, highlighting the importance of microbial degradation. scialert.net The addition of organic manure has been shown to enhance the dissipation of lambda-cyhalothrin in soil. scialert.net While it is moderately persistent in aerobic environments, it appears to be more persistent under anaerobic conditions. regulations.govregulations.gov

In Water: In aquatic systems, the persistence of lambda-cyhalothrin is dependent on pH and the presence of suspended solids. It is relatively stable in neutral and acidic water but hydrolyzes under alkaline conditions (pH > 8), with a reported half-life of approximately 7 days at pH 9. orst.edunih.govepa.gov Sunlight can also contribute to its degradation in water, a process known as photolysis. orst.edu While relatively stable under natural sunlight with a half-life of over 3 weeks, its photolysis is rapid under UV irradiation, with a half-life of less than 10 minutes. nih.gov Due to its strong adsorption to sediment, the half-life in the water column itself can be short as the compound quickly moves into the sediment phase. nih.gov In a study of an agricultural drainage ditch, the observed half-life of lambda-cyhalothrin in water was 4.6 days, while in the sediment, it was 15.1 days. usda.gov

On Plant Surfaces: On plant surfaces, the half-life of lambda-cyhalothrin is reported to be around 5 days. orst.edu Another source indicates a degradation half-life of up to 40 days on plants. who.int The persistence on plant surfaces can range from several days to weeks, with a typical residual effect lasting from 7 to 14 days, depending on environmental factors like rainfall and irrigation. pomais.com

Table 2: Half-Life of Lambda-Cyhalothrin in Different Environmental Compartments

Environmental CompartmentReported Half-LifeSource
Soil (Field)12 - 40 days epa.gov
Soil (Laboratory)22 - 84 days orst.eduinchem.org
Water (pH 9)~7 days orst.eduepa.gov
Water (Drainage Ditch)4.6 days usda.gov
Sediment (Drainage Ditch)15.1 days usda.gov
Plant Surfaces5 - 40 days orst.eduwho.int

Volatilization and Atmospheric Transport Considerations

Volatilization, the process by which a chemical transforms from a solid or liquid state into a gas and enters the atmosphere, is not considered a major transport pathway for (1S)-trans-Lambda-cyhalothrin. epa.gov This is due to its low vapor pressure and low Henry's Law constant. nih.govepa.govprimaryinfo.com

The vapor pressure of lambda-cyhalothrin is reported to be 1.5 x 10⁻⁹ mm Hg. epa.govepa.gov Its Henry's Law constant, which indicates the partitioning of a chemical between air and water, is also low, at approximately 2.4 x 10⁻⁷ atm-m³/mole. epa.govepa.gov Another source reports a Henry's Law constant of 2.00 x 10⁻² Pa m³ mol⁻¹. herts.ac.uk These properties suggest that lambda-cyhalothrin has a low tendency to volatilize from moist soil or water surfaces. regulations.govepa.gov

Table 3: Physicochemical Properties Related to Volatilization of Lambda-Cyhalothrin

PropertyValueInterpretationSource
Vapor Pressure1.5 x 10⁻⁹ mm HgLow Volatility epa.govepa.gov
Henry's Law Constant2.4 x 10⁻⁷ atm-m³/moleLow Volatility from Water epa.govepa.gov

Ecotoxicological Implications of 1s Trans Lambda Cyhalothrin on Non Target Organisms and Biodiversity

Aquatic Ecotoxicology

Lambda-cyhalothrin (B1674341) is recognized for its high toxicity to aquatic life, including fish and invertebrates. pan-europe.info Residues of this insecticide can enter aquatic environments through spray drift or runoff, posing a risk to organisms inhabiting these ecosystems. epa.gov

Impact on Aquatic Macroinvertebrate Communities and Taxonomic Composition

Exposure to lambda-cyhalothrin has been shown to have a significant impact on aquatic macroinvertebrate communities. Studies have demonstrated that even short-term pulse exposures can lead to an immediate and significant increase in the drift of various macroinvertebrate taxa. nih.govoup.com This "catastrophic drift" is a common sublethal response to insecticide contamination. oup.com

Research using in-stream mesocosms revealed that taxa such as Gammarus pulex, various Ephemeroptera (mayflies), Leuctra sp. (stoneflies), and Simuliidae (blackflies) are particularly sensitive, showing pronounced drift responses upon exposure. nih.govoup.com In one study, Gammarus, Leuctra, and Baetis sp. constituted 80% of the total macroinvertebrates in the drift following exposure to lambda-cyhalothrin. oup.com Structural changes in the macroinvertebrate community were observed at higher concentrations, with recovery taking approximately two weeks. nih.gov The most sensitive species, including Chaoborus obscuripes and Gammarus pulex, were affected in both spring and late summer experiments, indicating that the impact is not strictly seasonal. nih.gov

Multiple pulses of lambda-cyhalothrin have been found to cause an increasing change in the taxonomic composition of macroinvertebrates. researchgate.net Species predicted to be most sensitive to the insecticide were the primary drivers of these significant and lasting changes in community structure, even with the potential for recolonization from unaffected areas. researchgate.net

Table 1: Impact of Lambda-Cyhalothrin on Macroinvertebrate Drift

Taxon Drift Response Reference
Gammarus pulex Significant increase nih.gov, oup.com
Ephemeroptera Significant increase nih.gov
Leuctra sp. Significant increase nih.gov, oup.com
Simuliidae Significant increase nih.gov, oup.com
Baetis sp. Significant increase oup.com, oup.com
Heptagenia sulphurea Significant increase oup.com
Ephemerella ignita Significant increase oup.com
Elmis aenea Significant increase oup.com
Rhyacophila nubila Significant increase oup.com

Effects on Fish and Amphibian Populations (Ecological Studies)

Lambda-cyhalothrin is highly toxic to fish. who.intnih.govnih.gov Laboratory studies have reported 96-hour LC50 values (the concentration lethal to 50% of the test organisms) for fish ranging from 0.2 to 1.3 µ g/litre . who.int For instance, the 96-hour LC50 for Cyprinus carpio (common carp) has been reported as 1.6 μg/L. nih.gov While binding to soil and sediment can reduce its bioavailability in field situations, the inherent toxicity remains a concern. orst.eduepa.gov Field studies have sometimes shown no significant adverse effects on fish populations, but mesocosm studies have demonstrated negative impacts, including reductions in fish biomass at various treatment levels. orst.eduepa.gov

Amphibians are also at risk from lambda-cyhalothrin exposure. Their breeding habitats in shallow or temporary water bodies often overlap with areas of pesticide application. ijournalse.org One study on the African common toad, Amietophrynus regularis, found that exposure to a product containing lambda-cyhalothrin was toxic to tadpoles, with a 24-hour LC50 of 3.66 mg/l. ijournalse.org Sublethal effects have also been observed in amphibians. For example, tadpoles of the frog Boana pulchella exposed to lambda-cyhalothrin exhibited tail flexion and impaired swimming ability, which could affect their survival and fitness. researchgate.net The endangered giant garter snake, which feeds on small fish and frogs in rice fields, could be indirectly affected by the impact of lambda-cyhalothrin on its food source. epa.gov

Sublethal Effects on Aquatic Ecosystem Functions (e.g., Leaf Litter Decomposition)

Beyond direct toxicity to organisms, (1S)-trans-Lambda-Cyhalothrin can have sublethal effects that impair crucial ecosystem functions. One such function is leaf litter decomposition, a fundamental process in stream ecosystems driven by macroinvertebrate shredders.

Exposure to lambda-cyhalothrin has been shown to significantly reduce the shredding activity of macroinvertebrates, leading to a decrease in the rate of leaf litter decomposition. au.dk In an experimental stream channel study, decomposition of beech leaf packs was significantly lower in channels with macroinvertebrates exposed to the insecticide compared to controls. au.dk This effect was attributed to the reduced activity of shredders like Gammarus pulex and the stonefly Leuctra nigra. au.dk Even at environmentally realistic concentrations, lambda-cyhalothrin can reduce the leaf-shredding activity of species like the caddisfly Sericostoma personatum and Gammarus pulex. au.dk

Furthermore, the impact on grazing macroinvertebrates can lead to an increase in algal biomass. au.dk In the same stream channel experiment, a significant increase in microalgal biomass was observed in the treatment with the higher concentration of lambda-cyhalothrin, indicating that the grazers' ability to control algal growth was compromised. au.dk

Bioaccumulation Potential in Aquatic Organisms (Ecological Perspective)

Lambda-cyhalothrin has the potential to accumulate in aquatic organisms. orst.edu Laboratory studies have demonstrated that fish can rapidly take up the compound, with accumulation factors reported to be between 1,000 and 2,000. who.int Another source indicates bioaccumulation factors of up to 7,340 times in fish viscera, with a depuration rate of over 77%. epa.gov The primary residue found in fish tissues is the unchanged parent compound. who.int

Despite this bioaccumulation potential, the rapid degradation and strong adsorption of lambda-cyhalothrin to soil and sediment under natural conditions are thought to limit practical problems related to residue accumulation in aquatic species. who.int However, a data gap regarding bioaccumulation in aquatic food chains has been identified. pan-europe.info

Terrestrial Ecotoxicology

The impact of (1S)-trans-Lambda-Cyhalothrin extends to terrestrial ecosystems, affecting beneficial arthropods that play vital roles in pollination and natural pest control.

Impact on Beneficial Arthropods, including Pollinators (e.g., Honey Bees) and Natural Enemies

(1S)-trans-Lambda-Cyhalothrin is highly toxic to bees and other beneficial insects. pomais.comscirp.orgscirp.org Direct contact or consumption of residues on treated foliage can be lethal to honey bees (Apis mellifera). orst.eduepa.gov Sublethal effects on honey bees have also been reported, including reduced foraging activity, shortened lifespan, impaired memory, and damage to the brain, hypopharyngeal glands, and midgut. nih.gov

Table 2: Toxicity of Lambda-Cyhalothrin to Honey Bee Larvae

Exposure Type LD₅₀ (μg a.i./larva) Reference
Acute 0.058 nih.gov
Chronic 0.040 nih.gov

The insecticide also has a significant negative impact on natural enemies of crop pests. unl.eduresearchgate.net Studies in irrigated rice fields have shown a rapid and significant decrease in the populations of various natural enemy families, including Tetragnathidae, Anyphaenidae, Araneidae (spiders), Coccinellidae (lady beetles), and Phytoseiidae (predatory mites), within the first two weeks of application. unl.eduresearchgate.net Similarly, in cotton fields, the application of lambda-cyhalothrin was associated with lower numbers of predators such as Coleomegilla maculata, Cycloneda sanguinea, Cheilomenes sexmaculata, and Zelus sp. researcherslinks.comresearchgate.net Research on soybean fields also demonstrated a reduction in spider and lady bird beetle populations following treatment with lambda-cyhalothrin. thepharmajournal.com This reduction in natural enemy populations can disrupt biological control, potentially leading to pest resurgence and secondary pest outbreaks. scirp.orgscirp.org

A recent study has suggested that lambda-cyhalothrin could threaten up to 98% of beneficial insect species in treated fields. ub.edu Even at just 5% of the recommended dose, half of the beneficial insect species were reportedly affected. ub.edu

Advanced Analytical Methodologies for 1s Trans Lambda Cyhalothrin Environmental Monitoring

Chromatographic Techniques for Trace Detection

Chromatography, coupled with mass spectrometry, forms the cornerstone of trace-level detection for Lambda-Cyhalothrin (B1674341). Both gas and liquid chromatography have been extensively optimized to achieve the low detection limits required for environmental risk assessment.

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established technique for analyzing pyrethroids, including Lambda-Cyhalothrin, in environmental samples. cdc.gov The use of tandem mass spectrometry (GC-MS/MS) or ion trap mass spectrometry (GC-IT-MS) enhances selectivity and sensitivity, which is crucial for complex matrices like sediment and soil. usgs.gov

For the analysis of 14 pyrethroids in water and sediment, a GC/MS (B15284909) or GC/MS/MS method has been developed by the U.S. Geological Survey. usgs.gov This method can achieve typical method detection limits of 1 to 10 ng/L in water and 1 to 5 µg/kg in sediment using GC/MS. usgs.gov In another method for water analysis, GC/MS in negative ion chemical ionization (NICI) mode was used, identifying and quantifying Lambda-Cyhalothrin using the m/z 241 ion transition, with a limit of quantification (LOQ) of 10 ng/L. epa.gov It was noted that under high-temperature GC/MS conditions, Lambda-Cyhalothrin may epimerize, and if this occurs, the recoveries of both diastereomers should be summed. epa.gov

A study on the degradation of Lambda-Cyhalothrin in aqueous solutions utilized stir bar sorptive extraction (SBSE) combined with GC-IT-MS. scielo.br This approach successfully identified twelve derivative products, demonstrating the capability of GC-IT-MS to elucidate transformation pathways of the pesticide in environmental simulations. scielo.br

Table 1: Example GC-MS Operating Conditions for Lambda-Cyhalothrin Analysis

ParameterCondition 1 epa.govCondition 2 epa.govCondition 3 scielo.br
InstrumentationHewlett Packard 6890 GC / 5973 detector (NICI mode)On-column capillary GLCVarian CP 3800 GC / Saturn 2000 GC-IT-MS/MS
ColumnHP-5MS (30.0 m x 0.25 mm, 0.25 µm)SE54 bonded phase fused silica (B1680970) (25m x 0.32 mm ID)Agilent DB-5 ms fused silica (30 m × 0.25 mm i.d., 0.5 µm)
Carrier GasHelium (1.0 mL/min)Helium (2 cm³/min)Helium (1.2 mL/min)
Injector Temperature275°C40°C program at 150°C/min to 250°C (hold 35 min)Not Specified
Oven Program150°C (1 min) to 300°C (1.5 min) at 20°C/min89°C (1 min) to 240°C (21 min) at 10°C/min, then to 250°C (10 min) at 10°C/minNot Specified
Detection ModeSelected Ion Monitoring (SIM), Negative PolarityInternal StandardisationIon Trap Mass Spectrometry
Quantifier Ion (m/z)241Not SpecifiedNot Specified

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for the enantioselective analysis of chiral pesticides like Lambda-Cyhalothrin. eurl-pesticides.eu This technique avoids the high temperatures of GC inlets that can cause degradation or epimerization of thermally labile compounds.

A QuEChERS-based procedure coupled with enantioselective LC-MS/MS has been developed for the analysis of Lambda-Cyhalothrin's two constituent isomers. eurl-pesticides.eu This method utilizes a cellulose-based stationary phase with an immobilized chiral selector to achieve separation. eurl-pesticides.eu Similarly, a sensitive and enantioselective analysis for gamma- and lambda-cyhalothrin was developed using chiral LC-MS/MS following QuEChERS extraction, achieving satisfactory recovery rates in various food matrices at 0.01 mg/kg. eurl-pesticides.eu

For toxicokinetic studies, a high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous analysis of seven pyrethroids, including Lambda-Cyhalothrin, in rat plasma. nih.gov This method used a simple protein precipitation for extraction and achieved a total chromatographic run time of 5 minutes, with a linear range of 7.8–2,000 ng/mL for Lambda-Cyhalothrin. nih.gov

Table 2: Example LC-MS/MS Conditions for Pyrethroid Analysis

ParameterCondition 1 (Enantioselective) eurl-pesticides.euCondition 2 (Multi-residue) nih.gov
InstrumentationLC-MS/MS (Sciex 5500 QTrap and 4000 QTrap)UPLC-MS/MS (API 4000)
ColumnCellulose-based stationary phase (immobilized chiral selector)Supelco C18
Mobile PhaseNot SpecifiedMethanol and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v)
Elution ModeNot SpecifiedIsocratic
Detection ModeNot SpecifiedMultiple Reaction Monitoring (MRM), Positive ESI
Precursor → Product Ions (m/z) for Lambda-CyhalothrinNot Specified[M+NH4]+ → 224.7, 423.1
Linearity RangeNot Specified7.8–2,000 ng/mL

Advanced Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The effectiveness of chromatographic analysis is highly dependent on the quality of the sample preparation. For complex environmental matrices such as soil, sediment, and water, which contain numerous interfering substances, robust extraction and clean-up procedures are essential.

The QuEChERS method has been widely adopted for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. sepscience.com It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for clean-up. sepscience.comnih.gov

The QuEChERS approach has been successfully applied to the analysis of pyrethroids in diverse and complex matrices. researchgate.net For instance, it is a key part of the analytical procedure for the enantioselective LC-MS/MS analysis of Lambda-Cyhalothrin in fruits, vegetables, and cereals. eurl-pesticides.eu The standard EN-15662 QuEChERS procedure has been used as a basis for validation experiments. eurl-pesticides.eu Modifications to the original method, such as buffering with citrate (B86180) salts, have been introduced to improve the stability of pH-dependent compounds. quechers.eu For matrices with high lipid content, a freezing-out step or a C18 clean-up can be incorporated to remove co-extracted fats. quechers.eu The effectiveness of QuEChERS for extracting pyrethroids from soil has also been demonstrated, although stronger matrix interactions may necessitate longer extraction times compared to fruit and vegetable samples. weber.hu

Solid-Phase Extraction (SPE) is a conventional and effective technique for the extraction and pre-concentration of pyrethroids from aqueous samples. cdc.govnih.gov For water analysis, pyrethroids can be extracted using SPE with no additional cleanup steps required. usgs.gov For more complex matrices like sediment and soil, SPE is often used as a clean-up step after an initial extraction, for example, using stacked graphitized carbon and alumina (B75360) SPE cartridges to remove co-extracted matrix interferences. usgs.gov Automated SPE systems can be employed to handle wastewater samples, isolating and concentrating pesticides before GC or LC analysis. ca.gov

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that offers very high sensitivity for organic compounds in aqueous matrices. nih.gov The method is based on the partitioning of solutes from the sample into a polymer coating (commonly polydimethylsiloxane, PDMS) on a magnetic stir bar. nih.govtue.nl Compared to solid-phase microextraction (SPME), SBSE utilizes a much larger volume of the sorptive phase, resulting in higher enrichment factors and extremely low detection limits, often in the low ng/L range. tue.nl SBSE has been successfully applied to monitor Lambda-Cyhalothrin and its degradation products in water, coupled with GC-IT-MS for analysis. scielo.br The technique is particularly advantageous for trace analysis in environmental, food, and biomedical fields. nih.gov

Stereoselective Analytical Approaches for (1S)-trans-Lambda-Cyhalothrin Quantification

Lambda-Cyhalothrin is a chiral insecticide, existing as a 1:1 mixture of two enantiomers. eurl-pesticides.eu Since enantiomers can exhibit different biological activities and toxicities, stereoselective quantification is critical for accurate environmental risk assessment. nih.gov For example, one study found the (-)-enantiomer of Lambda-Cyhalothrin to be over 162 times more toxic than its (+)-enantiomer to zebrafish in acute tests. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary technique for the enantiomeric separation of Lambda-Cyhalothrin. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent separation capabilities. researchgate.net Columns like Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ have been successfully used to completely separate the enantiomers. nih.govresearchgate.net

The separation is often performed in normal-phase mode, with mobile phases typically consisting of n-hexane modified with a small percentage of an alcohol like isopropanol (B130326) or ethanol. nih.govresearchgate.net Method parameters such as mobile phase composition, temperature, and flow rate are optimized to achieve the best resolution. nih.govresearchgate.net For instance, better separations have been achieved at lower temperatures (e.g., 20°C) and with lower concentrations of polar modifiers in the mobile phase. nih.gov The coupling of chiral HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of individual enantiomers in complex environmental and biological samples. eurl-pesticides.eueurl-pesticides.eu

Development of Novel Biosensors and Immunochemical Assays for Environmental Detection

The environmental monitoring of synthetic pyrethroids like (1S)-trans-Lambda-Cyhalothrin is crucial due to their widespread use and potential ecological impact. While traditional analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are sensitive and reliable, they often involve complex sample preparation, expensive equipment, and are not suitable for rapid, on-site screening. researchgate.netnih.govpjoes.com To address these limitations, significant research has focused on developing novel biosensors and immunochemical assays as cost-effective, rapid, and portable alternatives for environmental detection. pjoes.comscirp.orgnih.gov

Biosensor-Based Methodologies

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to convert a biological response into a measurable signal. scirp.orgnih.gov For pesticide detection, these devices offer high sensitivity and the potential for real-time analysis. nih.gov

Enzyme-Based Biosensors

A prominent strategy for detecting neurotoxic insecticides is the use of enzyme-based biosensors, particularly those based on the inhibition of acetylcholinesterase (AChE). nih.govnih.gov Organophosphates and carbamates are well-known inhibitors of AChE. scirp.orgresearchgate.net While this mechanism is the primary target for these pesticide classes, some studies explore the inhibitory effects of pyrethroids on AChE as a basis for detection. nih.gov The principle involves measuring the decrease in enzyme activity in the presence of the pesticide, which correlates to its concentration.

Recent advancements focus on enhancing the sensitivity and stability of these biosensors by incorporating nanomaterials into their construction. mdpi.comresearchgate.net These materials provide a high surface area for enzyme immobilization and can improve the efficiency of signal transduction. mdpi.com Electrochemical transducers are widely used in these biosensors due to their high sensitivity, low cost, simple design, and suitability for miniaturization. scirp.orgmdpi.com

Optical Biosensors

Optical biosensors represent another promising avenue, where changes in light properties (e.g., absorbance, fluorescence) upon interaction with the target analyte are measured. rsc.org For instance, a biosensor for organophosphorus compounds has been developed using methyl parathion (B1678463) hydrolase (MPH) immobilized on a platform, which detects the colored product of pesticide hydrolysis. mdpi.com While developed for organophosphates, this principle of detecting enzymatic breakdown products could be adapted for other pesticide classes if suitable enzymes are identified.

The table below summarizes findings from research on enzyme-based biosensors for detecting various pesticides, highlighting the principles that could be applied to lambda-cyhalothrin.

Table 1: Examples of Enzyme-Based Biosensors for Pesticide Detection

Biorecognition ElementDetection PrincipleTarget Analyte(s)Limit of Detection (LOD)Sample Matrix
Acetylcholinesterase (AChE)Enzyme InhibitionOrganophosphates (Paraoxon), Carbamates (Aldicarb)6.57 ng/mL (Paraoxon), 8.92 ng/mL (Aldicarb)Chinese Cabbage
Acetylcholinesterase (AChE)Enzyme InhibitionOrganophosphates & Carbamates0.01-0.05 µg/LNot Specified
Methyl Parathion Hydrolase (MPH)Optical measurement of hydrolysis productMethyl Parathion4 µMBuffer Solution
Alkaline Phosphatase (ALP)Enzyme InhibitionOrganochlorine (Tetradifon), Carbamate (B1207046) (Metham-sodium)Not SpecifiedNot Specified

This table is representative of the technologies being developed for pesticide detection. Specific biosensors for (1S)-trans-Lambda-Cyhalothrin are an active area of research.

Immunochemical Assays

Immunochemical assays utilize the highly specific binding interaction between an antibody and its target antigen (or hapten for small molecules like pesticides). pjoes.comresearchgate.net These methods are valued for their high selectivity, sensitivity, and adaptability to high-throughput screening formats. d-nb.info

Enzyme-Linked Immunosorbent Assay (ELISA)

The most common immunochemical format is the Enzyme-Linked Immunosorbent Assay (ELISA). d-nb.info For lambda-cyhalothrin, competitive ELISAs have been successfully developed. acs.orgnih.gov In this format, the target pesticide in a sample competes with a known amount of enzyme-labeled pesticide for a limited number of antibody binding sites. A higher concentration of lambda-cyhalothrin in the sample results in a lower signal, allowing for quantification.

Researchers have synthesized various haptens (small molecules that elicit an immune response when attached to a carrier protein) to produce polyclonal and monoclonal antibodies specific to cyhalothrin (B162358). acs.orgnih.gov By optimizing assay conditions such as pH, ionic strength, and organic solvent concentrations, highly sensitive and specific detection in various environmental matrices has been achieved. nih.gov For example, a monoclonal antibody-based ELISA for cyhalothrin achieved a 50% inhibition concentration (IC50) of 13.26 ng/mL. nih.gov Another study using a polyclonal antibody reported an IC50 of 37.2 µg/L and a limit of detection of 4.7 µg/L in water samples. acs.org

A broad-spectrum monoclonal antibody was also developed that can detect multiple pyrethroids, including λ-cyhalothrin, with an IC50 of 226.9 µg/L. researchgate.net This type of assay is useful for screening samples for the presence of several related pyrethroids simultaneously. researchgate.net

The table below presents detailed findings from studies on the development of immunochemical assays for lambda-cyhalothrin.

Table 2: Research Findings on Immunochemical Assays for Lambda-Cyhalothrin

Assay TypeAntibody TypeTarget AnalyteIC50 ValueLimit of Detection (LOD)Sample MatrixRecoveries (%)
Competitive ELISAPolyclonalCyhalothrin37.2 µg/L4.7 µg/LTap, Well, & Wastewater81-114
Heterologous ELISAMonoclonalCyhalothrin13.26 ng/mLNot SpecifiedRiver, Tap, & Drinking Water75.4-97.7
Heterologous ic-ELISAMonoclonalλ-cyhalothrin226.9 µg/L24.4-152.2 µg/kgWater, Milk, Celery, Leek65.1-112.4

IC50: The concentration of analyte that causes 50% inhibition of antibody binding.

These novel biosensors and immunochemical assays provide powerful tools for the rapid and sensitive environmental monitoring of (1S)-trans-Lambda-Cyhalothrin. They serve as excellent screening methods that can complement traditional, lab-based instrumental analysis, enabling more widespread and timely assessment of environmental contamination.

Metabolism and Biotransformation of 1s Trans Lambda Cyhalothrin in Environmental and Non Human Biological Systems

Plant Metabolism and Residue Dynamics of (1S)-trans-Lambda-Cyhalothrin

Once applied to crops, lambda-cyhalothrin (B1674341) does not exhibit systemic activity, meaning it is not readily transported throughout the plant's vascular system. inchem.org Its metabolism on plant surfaces and within plant tissues is a key factor in its residue dynamics.

The primary metabolic pathway for lambda-cyhalothrin in plants is the cleavage of the ester bond. epa.govepa.gov This hydrolytic process results in the formation of 3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPA) and 3-phenoxybenzoic acid (3-PBA) or its corresponding alcohol. epa.govepa.gov While the parent compound, lambda-cyhalothrin, is typically the main component of the residue found on plants, lower levels of these hydrolytic and oxidative metabolites are also present. inchem.orgwho.int In some cases, such as in cabbage, the cyclopropanecarboxylic acid metabolites can be the major constituents of the residue. epa.gov Photoisomerization on the plant surface can also lead to the formation of other isomers. epa.gov

The dissipation of lambda-cyhalothrin residues on crops follows first-order kinetics. entomoljournal.comarcjournals.org The rate of degradation and the resulting pre-harvest interval (PHI) depend on the crop type, environmental conditions, and the formulation used. entomoljournal.comarcjournals.org For instance, studies on tomatoes showed that initial deposits vary between open-field and polyhouse conditions, affecting the time it takes for residues to fall below detectable limits. entomoljournal.comresearchgate.net Similarly, research on sweet pepper revealed that initial deposits on leaves were significantly higher than on fruits, with a moderate degradation rate observed shortly after application. ekb.eg

Residue Dynamics of Lambda-Cyhalothrin in Various Crops

CropCultivation ConditionInitial Residue (mg/kg)Half-Life (Days)Time to BDL* (Days)Reference
TomatoOpen Field0.75Not Specified10 entomoljournal.com
TomatoPolyhouse1.27Not Specified10 entomoljournal.com
TomatoOpen Field (Lower Dose)0.451Not Specified7 researchgate.net
Capsicum (Bell Pepper)Open Field0.1634.657 arcjournals.org
Capsicum (Bell Pepper)Polyhouse0.37Not Specified10 arcjournals.org
Sweet Pepper (Fruits)Not Specified0.2533.04Not Specified ekb.eg
Sweet Pepper (Leaves)Not Specified1.8963.81Not Specified ekb.eg
*BDL: Below Determination Level

Microbial Metabolism and Biotransformation in Soil and Water

The fate of lambda-cyhalothrin in soil and aquatic environments is heavily influenced by microbial activity. In soil, the compound has very low mobility due to its strong adsorption to soil particles. inchem.org Its degradation is primarily a biological process, as evidenced by significantly faster dissipation in non-sterilized soil compared to sterilized soil. scialert.net

Studies have shown that the half-life of lambda-cyhalothrin in non-sterile soil can be nearly twice as short as in sterile soil, highlighting the crucial role of microorganisms in its breakdown. scialert.net The degradation process follows first-order kinetics. scialert.net Several bacterial strains capable of degrading lambda-cyhalothrin have been isolated from contaminated soils, including species from the genera Pseudomonas and Bacillus. cabidigitallibrary.orgnih.gov For example, Pseudomonas fluorescens and Bacillus subtilis have demonstrated the ability to use lambda-cyhalothrin as a carbon source, effectively breaking it down. cabidigitallibrary.orgnih.gov The degradation pathway established for Bacillus subtilis involves complete detoxification and metabolism of the parent compound. nih.gov

Degradation of Lambda-Cyhalothrin in Soil

Soil ConditionHalf-Life (Days)Degradation after 7 Days (%)Degradation after 20 Days (%)Reference
Non-Sterile Soil14.3373.283.7 scialert.net
Sterile Soil27.3612.064.0 scialert.net

In aquatic systems, lambda-cyhalothrin's high hydrophobicity (log Kow = 7.0) and strong affinity for organic matter cause it to rapidly partition from the water column to suspended solids, sediment, and aquatic plants. nih.govresearchgate.net This adsorption reduces its bioavailability in the water column but also can decrease the degradation rate, as the adsorbed molecules are less accessible to microbial breakdown. nih.gov While stable to hydrolysis at neutral or acidic pH, it hydrolyzes under alkaline conditions (pH 9) with a half-life of about 7 days. inchem.org The primary degradation in aquatic environments is still microbial. epa.gov The presence of aquatic plants can influence its fate by providing surfaces for sorption and microbial activity. researchgate.net The major degradation product identified in aerobic aquatic metabolism studies is Compound 1a (R119890), which is the cyclopropane (B1198618) carboxylic acid part of the molecule. epa.gov

Invertebrate and Non-Mammalian Vertebrate Metabolism Pathways

Invertebrates, particularly insects, have evolved efficient metabolic systems to detoxify insecticides like lambda-cyhalothrin. The primary metabolic pathways involve ester hydrolysis by carboxylesterases (CarE) and oxidation by cytochrome P450 monooxygenases (P450s). researchgate.netplos.org

In the cotton bollworm, Helicoverpa armigera, increased carboxylesterase activity has been linked to enhanced tolerance to lambda-cyhalothrin. plos.org In-vitro studies demonstrated that midgut homogenates from these insects could hydrolyze lambda-cyhalothrin to 3-phenoxybenzoic acid (3-PBA). plos.org In the codling moth, Cydia pomonella, P450 enzymes from the CYP9A subfamily are involved in metabolizing lambda-cyhalothrin. nih.gov These enzymes exhibit functional redundancy and can produce different hydroxylated metabolites, such as 2'-hydroxy-lambda-cyhalothrin and 4'-hydroxy-lambda-cyhalothrin. nih.gov Glutathione (B108866) S-transferases (GSTs) may also play a role, potentially through binding and sequestration or direct metabolism. researchgate.net

In non-mammalian vertebrates, the metabolic pattern is broadly similar. In fish, the parent compound, unchanged cyhalothrin (B162358), is the main residue found in tissues, with lower concentrations of ester cleavage products. inchem.orgwho.int This suggests a slower rate of metabolism compared to mammals. Studies on the lizard Eremias argus revealed enantioselective metabolism of lambda-cyhalothrin. lacerta.de After exposure, the feces contained metabolites such as 3-phenoxybenzoic acid (PBA), as well as hydroxylated and sulfated forms of the parent compound. lacerta.de The metabolic pathways in lizards also include hydroxylation on the methyl group of the cyclopropane ring, followed by further oxidation or sulfation, with different preferences for each enantiomer. lacerta.de

Enzymatic Biotransformation Processes in Environmental Contexts

The biotransformation of lambda-cyhalothrin is mediated by specific enzymes present in microorganisms and invertebrates. These enzymatic processes are fundamental to the detoxification and degradation of the compound in various environmental compartments.

Esterases/Carboxylesterases (CarE): These enzymes are central to the primary detoxification step in many organisms. They catalyze the hydrolysis of the ester bond in the lambda-cyhalothrin molecule, breaking it into less toxic acidic and alcoholic fragments. researchgate.netplos.org Elevated CarE activity is a known mechanism of resistance in insects like Helicoverpa armigera. plos.org In soil and water, microbial esterases are key drivers of lambda-cyhalothrin degradation. An esterase cloned from Thermobifida fusca (TfEst) has shown activity against pyrethroid-like substrates, indicating the type of enzymes involved in environmental biodegradation. researchgate.net

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is crucial for the oxidative metabolism of lambda-cyhalothrin, particularly in insects. They introduce hydroxyl groups onto the molecule, a process known as hydroxylation. For example, P450s in Cydia pomonella hydroxylate the phenoxybenzyl moiety at the 2' or 4' position. nih.gov This oxidative step increases the water solubility of the compound, facilitating its subsequent conjugation and excretion.

Glutathione S-Transferases (GSTs): GSTs are another family of detoxification enzymes. While their primary role is often to conjugate molecules with glutathione, they have also been implicated in the metabolism of lambda-cyhalothrin in insects like Cydia pomonella. researchgate.net Their mechanism can involve direct metabolism or sequestration of the insecticide, preventing it from reaching its target site. researchgate.netresearchgate.net

Environmental Remediation Strategies for 1s Trans Lambda Cyhalothrin Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. nih.gov This approach is considered a cost-effective and environmentally friendly alternative to conventional physical and chemical treatments. nih.govijsrset.com

Microbial Fuel Cell Technology for (1S)-trans-Lambda-Cyhalothrin Degradation

Microbial fuel cells (MFCs) are bio-electrochemical systems that utilize microorganisms as catalysts to convert the chemical energy stored in organic matter directly into electrical energy. researchgate.nete-palli.com In the context of remediation, the contaminant, such as (1S)-trans-Lambda-Cyhalothrin, can serve as the organic substrate for the microbes in the anode chamber of the MFC. researchgate.netomicsonline.org

A study investigating the bioremediation of lambda-cyhalothrin (B1674341) in loam soil using an H-shaped double-chamber MFC demonstrated the high efficiency of this technology. ijsrset.comresearchgate.net In this setup, the anodic chamber contained loam soil inoculated with bio-slurry and doped with a 10 ppm solution of lambda-cyhalothrin. researchgate.netomicsonline.orgomicsonline.org The study reported that no detectable levels of lambda-cyhalothrin were observed after 60 days of incubation, indicating complete degradation. researchgate.netomicsonline.orgomicsonline.org The maximum voltage generated during this process was 0.571 V. researchgate.netomicsonline.orgomicsonline.org Another study also reported a degradation level of 99.90% for lambda-cyhalothrin in loam soil. omicsonline.org These findings suggest that MFC technology is a promising approach for the effective bioremediation of (1S)-trans-Lambda-Cyhalothrin contaminated soil. researchgate.netomicsonline.orgomicsonline.org

Table 1: Performance of Microbial Fuel Cell in Lambda-Cyhalothrin Degradation

Parameter Value Reference
Initial Concentration 10 ppm researchgate.netomicsonline.orgomicsonline.org
Degradation Level Not detectable after 60 days researchgate.netomicsonline.orgomicsonline.org
Maximum Voltage 0.571 V researchgate.netomicsonline.orgomicsonline.org
Soil Type Loam researchgate.netomicsonline.orgomicsonline.org

Utilization of Specific Microbial Strains for Biodegradation

Several studies have focused on identifying and isolating specific microbial strains with the ability to degrade lambda-cyhalothrin. researchgate.netrjlbpcs.comfrontiersin.orgresearchgate.net These microorganisms utilize the pesticide as a source of carbon and nitrogen for their growth and metabolism. rjlbpcs.com

Bacillus sp.: A bacterial consortium composed of Bacillus strains demonstrated the ability to biodegrade (±)-lambda-cyhalothrin, with degradation efficiencies ranging from 3.7% to 43.1%. nih.gov This consortium was also found to preferentially biodegrade the more insecticidally active (1R,3R,αS)-enantiomer, also known as gamma-cyhalothrin. nih.gov In another study, five isolates of Bacillus subtilis showed high degradation potential, reaching 95.72% to 99.52% degradation of a 1200 mg/L concentration of λ-cyhalothrin within 48 hours. researchgate.net A newly isolated strain, Bacillus sp. MFK14, completely degraded λ-cyhalothrin within 48 hours. mdpi.com

Rhodococcus erythropolis : An actinobacteria strain, identified as Rhodococcus erythropolis JMCTTKA11, isolated from paddy field soil, was shown to effectively degrade lambda-cyhalothrin. rjlbpcs.com This strain utilized the pesticide as a sole source of carbon and nitrogen. rjlbpcs.com

Citrobacter braakii : A bacterium, identified as Citrobacter braakii F37, isolated from the sewage of a pesticide factory, was capable of degrading lambda-cyhalothrin. researchgate.netscientific.net Under optimal conditions (pH 7.0), the degradation rate reached 81.1% after a 72-hour culture. researchgate.netscientific.net The half-life of lambda-cyhalothrin in the culture was 1.9 days at pH 7.0. researchgate.netscientific.net

Raoultella ornithinolytica : The strain ZK4, isolated from soil samples of a pesticide plant, was found to degrade lambda-cyhalothrin. frontiersin.orgnih.gov

Acinetobacter : This bacterial genus is known to have high esterase activity, which contributes to the degradation of pyrethroids like lambda-cyhalothrin. researchgate.net

Fungal Strains: Fungi such as Aspergillus sp., Penicillium sp., and Rhizoctonia sp. have also been shown to be involved in the bioremediation of pyrethroids. researchgate.net Trichoderma viridae and Aspergillus niger are other fungal species reported to have pyrethroid degradation potential. frontiersin.orgnih.gov

The primary mechanism of biodegradation of type II pyrethroids like lambda-cyhalothrin is the hydrolysis of the carboxyl ester bond. scite.ai This process leads to the formation of metabolites such as 3-phenoxybenzoic acid (PBA), 3-phenoxybenzyl alcohol (PBAlc), and 3-phenoxybenzaldehyde (B142659) (PBAld). scite.ai

Table 2: Microbial Strains Involved in (1S)-trans-Lambda-Cyhalothrin Biodegradation

Microbial Strain Degradation Efficiency Key Findings Reference
Bacillus subtilis 95.72% - 99.52% in 48h Effective degradation at high concentrations. researchgate.net
Bacillus sp. MFK14 Complete degradation in 48h Complete degradation of λ-cyhalothrin. mdpi.com
Rhodococcus erythropolis Effective degradation Utilizes the pesticide as a sole carbon and nitrogen source. rjlbpcs.com
Citrobacter braakii F37 81.1% in 72h Half-life of 1.9 days at pH 7.0. researchgate.netscientific.net
Raoultella ornithinolytica ZK4 Effective degradation Isolated from pesticide plant soil. frontiersin.orgnih.gov
Acinetobacter sp. High esterase activity Contributes to pyrethroid degradation. researchgate.net
Fungal Strains (Aspergillus, Penicillium, Rhizoctonia) Involved in bioremediation Broad fungal involvement in pyrethroid breakdown. researchgate.net

Phytoremediation and Biosorption by Algae

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. Biosorption, on the other hand, is a passive process where contaminants bind to the surface of biomass. mdpi.com Algae, particularly microalgae, have shown significant potential for the remediation of pesticide-contaminated water. mdpi.comlongdom.org

The cell walls of algae are rich in functional groups such as carboxyl, hydroxyl, and sulfate (B86663) groups, which can act as binding sites for pollutants. mdpi.commdpi.comnih.gov The biosorption process is influenced by factors like the algal species, pH, and the chemical properties of the pesticide. mdpi.com

One study investigated the removal of lambda-cyhalothrin from aqueous solutions using algae. bibliotekanauki.pljeeng.net The maximum sorption efficiency was found to be 95.6% under optimal conditions: an adsorbent dosage of 1 g/100ml , pH of 7, an initial lambda-cyhalothrin concentration of 10 mg/L, and a contact time of 60 minutes at 25°C. bibliotekanauki.pljeeng.net The study also found that the adsorption process was endothermic and followed the Langmuir isotherm model, suggesting a monolayer adsorption phenomenon. bibliotekanauki.pljeeng.net The kinetic data fit the pseudo-second-order model, indicating that the adsorption mechanism was controlled by both external mass transfer and intraparticle diffusion. bibliotekanauki.pljeeng.net

Advanced Oxidation Processes (AOPs) for Environmental Decontamination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.netmdpi.comresearchgate.net These highly reactive radicals can non-selectively degrade a wide range of persistent organic pollutants, including pesticides like (1S)-trans-Lambda-Cyhalothrin, into simpler, less toxic compounds, and ultimately to CO2 and water. mdpi.commdpi.comresearchgate.net

Various AOPs have been studied for pesticide degradation, including:

Photocatalysis: This process often utilizes a semiconductor catalyst like titanium dioxide (TiO2) which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.comresearchgate.net

Fenton and Photo-Fenton Processes: These methods involve the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. mdpi.comresearchgate.net The process can be enhanced with UV light (photo-Fenton).

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.comresearchgate.net

UV/H2O2: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals. mdpi.com

A study on the degradation of lambda-cyhalothrin in aqueous solution using a chemical oxidative process identified twelve derivative products. scielo.br The optimal conditions for generating the highest number of derivative products were found to be a lambda-cyhalothrin concentration of 4.5 µg L-1, a hydrogen peroxide concentration of 680 µg L-1, a reaction time of 4 hours, and a pH of 10.0. scielo.br Among the identified degradation products was 3-phenoxybenzaldehyde, a known environmental pollutant with endocrine-disrupting activity. scite.aiscielo.br

Adsorption-Based Removal from Aqueous Solutions

Adsorption is a widely used and effective technique for removing organic pollutants from aqueous solutions due to its operational simplicity and high efficiency. bibliotekanauki.plresearchgate.net Various materials can be used as adsorbents, with a focus on low-cost and readily available options.

One study investigated the use of sewage sludge as an adsorbent for lambda-cyhalothrin. researchgate.net The adsorption capacity was found to be dependent on pH, with the highest capacity of 11.62 mg/g observed for raw sludge at a pH of 3. researchgate.net The adsorption process followed the pseudo-second-order kinetic model, and the Freundlich isotherm model provided the best fit for the experimental data. researchgate.net

Another approach explored the use of chitosan-based nanomaterials. A chitosan-zinc oxide nanocomposite (CS-ZnONCs) was used to remove λ-cyhalothrin from water. cabidigitallibrary.org The maximum removal efficiency of 97.7% was achieved with an adsorbent dose of 0.7 g, a contact time of 60 minutes, and a pH of 7. cabidigitallibrary.org

Protein-based adsorption has also been investigated. A redesigned odorant binding protein, SlitPBP1E97ND106E, demonstrated a significantly enhanced capability to adsorb and remove pyrethroids, including a 97.51% reduction in deltamethrin. nih.gov

Table 3: Adsorption-Based Removal of Lambda-Cyhalothrin

Adsorbent Adsorption Capacity / Removal Efficiency Optimal Conditions Reference
Raw Sewage Sludge 11.62 mg/g pH 3 researchgate.net
Chitosan-Zinc Oxide Nanocomposite 97.7% pH 7, 60 min contact time, 0.7 g dose cabidigitallibrary.org
Algae 95.6% pH 7, 60 min contact time, 1 g/100ml dose bibliotekanauki.pljeeng.net

Ecological Risk Assessment Methodologies and Modeling for 1s Trans Lambda Cyhalothrin

Development of Predictive Exposure Models (e.g., PRIMET, Tier II Rice Model)

Predictive exposure models are fundamental tools in the ecological risk assessment of pesticides, estimating the concentrations of a substance that may be found in various environmental compartments following its application. For Lambda-Cyhalothrin (B1674341), a suite of models is employed to simulate its environmental fate and transport, predicting exposure levels in soil, water, and air.

For aquatic exposure, which is a primary concern for pyrethroids, standardized models are used to predict runoff and spray drift from agricultural fields into adjacent water bodies. The U.S. Environmental Protection Agency (EPA) uses a combination of the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS), often run through shells like the EXPRESS (EXAMS-PRZM Exposure Simulation Shell), to generate Estimated Environmental Concentrations (EECs) in water. epa.govregulations.gov These models account for the chemical's properties, application methods, and specific environmental scenarios.

Uncertainty Analysis in Ecological Risk Characterization

Every ecological risk assessment contains inherent uncertainties, and their characterization is a critical part of the scientific process. Uncertainty arises from various sources, including the variability of natural systems, limitations in data, and the assumptions made in exposure and effects modeling.

A key uncertainty in the risk assessment for Lambda-Cyhalothrin is the significant variation in sensitivity among different species, particularly aquatic arthropods. usda.gov This variability can make it challenging to select a single toxicity endpoint that is protective of all relevant species in a community. Another specific uncertainty identified by EFSA in its assessments is the lack of a complete toxicological profile for certain degradation products, such as those formed under sterilization conditions, which renders some exposure calculations provisional. nih.govnih.gov

Regulatory documents acknowledge that for certain uses with limited data, such as some non-agricultural applications, a full quantitative assessment is difficult, and the uncertainties must be clearly characterized. regulations.gov Methodologies for quantitative uncertainty analysis involve integrating the probability distributions of both exposure and effects. regulations.gov For example, the distribution of predicted environmental concentrations from a model like PRZM/EXAMS can be compared with a species sensitivity distribution (SSD) for aquatic invertebrates to generate a probabilistic risk characterization, providing a more complete picture than a single point estimate. regulations.gov This approach helps to quantify the likelihood of exceeding a certain level of impact, rather than relying solely on a deterministic hazard quotient.

Integration of Laboratory and Field Data for Environmental Impact Assessment

A robust environmental impact assessment relies on the careful integration of data from controlled laboratory studies and more realistic field or mesocosm experiments. Laboratory tests provide precise toxicity endpoints (e.g., LC50 values) under standardized conditions, while field studies reveal how these effects translate to complex ecosystems where environmental factors can modify exposure and impact.

For Lambda-Cyhalothrin, laboratory studies consistently demonstrate high acute toxicity to fish and especially to aquatic invertebrates. orst.edunih.gov However, field and mesocosm studies have shown that the risk can be lower than predicted by lab data alone. orst.edu This discrepancy is largely due to the compound's physicochemical properties. Lambda-Cyhalothrin has a strong tendency to adsorb to soil, sediment, and organic matter, which reduces its bioavailability in the water column and lessens the risk to aquatic organisms. orst.edufao.org

Field studies have documented that while initial adverse effects on aquatic invertebrate populations can occur, these effects are often transient, with populations recovering. orst.edu Similarly, while Lambda-Cyhalothrin is highly toxic to bees in laboratory tests, field studies have shown a lower risk, partly because formulations can have a repellent effect that reduces contact. orst.edu A study in a simulated paddy field-pond ecosystem found that while the compound was hazardous to shrimp in runoff occurring soon after application, delaying the drainage of the paddy field could eliminate this risk, demonstrating how field-based management practices can mitigate impacts predicted from lab data. nih.gov

Table 1: Comparison of Laboratory Toxicity and Field Dissipation for Lambda-Cyhalothrin
Organism GroupEndpointValue (µg/L)Environmental CompartmentHalf-life
Fish96-hr LC500.078 - 2.3Paddy Field Water0.23 - 0.63 days
Aquatic Invertebrates48-hr EC500.0023 - 3.3Paddy Field Soil0.96 - 7.35 days
Plant Surfaces5 days
This table integrates laboratory toxicity data (LC50/EC50) with dissipation rates (half-life) observed in various field-relevant environmental compartments. The rapid degradation and partitioning in the environment are key factors that modify the potential impact predicted from acute toxicity values alone. Data sourced from[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-WrOzmR9pTz85xgQBUO69lednPeWJbhm_QyCkvYyPOUB2ojrsqKPokDZ8PFKcizi7U-4eVEuoEgZVwc1uwV3vGXcqUqNLz7SBkRzjXEBdlf4oFRAF4rKtIE-HwdPhQTT9kYtFRTRD-dO71DxNwPO11SLs)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM0CbSMYs_KcjTjm4PE9z6t6e4H3JRriWm1qXjzJ1iYYmABricno2uPSoRvr08P7e2NOnq_-DfHm5hGXKBqAncU5JwAHhXP9qTvXCwhkh4aFqt_LJvPEtGS5GTgabEVpB1QsU%3D)].

Cumulative and Mixture Effects Research on Ecosystems

Organisms in the environment are rarely exposed to a single chemical stressor. Therefore, research into the cumulative effects of multiple stressors and the toxicological interactions of chemical mixtures is a critical area of ecological risk assessment. For Lambda-Cyhalothrin, studies have investigated its effects when combined with other agrochemicals.

Research has shown that the co-application of Lambda-Cyhalothrin with piperonyl butoxide (PBO), a synergist used to increase the efficacy of some insecticides, is likely to cause increased toxicity to non-target aquatic species. regulations.govregulations.gov This highlights the need for data that can quantify the difference in toxicity for mixtures compared to the active ingredients alone. regulations.gov

Methodological Advancements in Species Sensitivity Distribution (SSD) Analysis

Species Sensitivity Distribution (SSD) analysis represents a significant methodological advancement over traditional single-species toxicity tests. ub.edu Instead of relying on the most sensitive species tested, the SSD approach uses toxicity data from a range of species to model the statistical distribution of sensitivity within a community. From this distribution, a Hazardous Concentration (or Dose) for a specified percentage (x%) of species (HCx or HDx) can be estimated. The HC5/HD5, which is the concentration or dose predicted to be hazardous to no more than 5% of species, is a commonly used benchmark in ecological risk assessment. ub.edu

Table 2: Hazardous Dose for 5% of Ecosystem Service Provider Species (HD5) for λ-Cyhalothrin
Country/RegionHD5 (% of Recommended Field Dose)
Germany0.23%
Poland1.67%
Portugal0.45%
Spain0.27%
United Kingdom0.31%
Combined Data 0.44%
This table shows the estimated Hazardous Dose for 5% of species (HD5), expressed as a percentage of the recommended field dose (7.5 g a.i./ha), for communities of ecosystem service providers in five European countries. The low HD5 values across all regions suggest a high risk to these beneficial arthropod communities from field applications. Data sourced from[ ub.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEA8Vdc3p6Wua6qJ6ksYkna9Q2sMea2svCmUccLoeN0DpALvfoBbRupd1uEUIJ0RcipTEMSmrtQI-Ie_OC8bpbvUohSxco7CuQ8bTbYvJ6SoNm0-rb-PXCaALNtPhUX30Ii-pbYOI9umpKr02JbrHtWpBg3pdWTiY_70g%3D%3D)].

Future Research Directions and Emerging Paradigms in 1s Trans Lambda Cyhalothrin Science

Development of Novel Resistance Management Strategies Beyond Current Approaches

The development of insecticide resistance is a significant threat to the sustained efficacy of (1S)-trans-Lambda-Cyhalothrin. Future research must focus on innovative resistance management strategies that go beyond conventional methods. A primary approach is the strategic rotation of insecticides with different modes of action to reduce selection pressure. nih.govnih.govpomais.comtamu.edu The Insecticide Resistance Action Committee (IRAC) provides guidance on mode of action classification to facilitate effective rotation programs. croplife.org.au

Key to developing novel strategies is a deeper understanding of the genetic and biochemical mechanisms conferring resistance in target pests. This knowledge can inform the development of molecular diagnostics to detect resistance at early stages, allowing for proactive adjustments to control programs. Furthermore, investigating the fitness costs associated with resistance genes can reveal vulnerabilities that may be exploited. For example, resistant individuals may be less competitive in the absence of the insecticide, a factor that can be incorporated into integrated pest management (IPM) programs. nih.gov

Future strategies should also explore the potential of synergists to overcome metabolic resistance, which is a common mechanism for pyrethroids. While some studies have shown that synergists like piperonyl butoxide (PBO) can enhance the efficacy of lambda-cyhalothrin (B1674341), the effects can be complex and species-dependent. plos.orgoup.com Research into novel synergists with higher specificity and lower environmental impact is warranted.

Moreover, behavioral resistance, where insects avoid contact with treated surfaces, is an emerging area of concern. Research into formulations or application techniques that can counteract these avoidance behaviors is crucial for maintaining the effectiveness of (1S)-trans-Lambda-Cyhalothrin. An integrated approach that combines chemical control with biological and cultural methods remains a cornerstone of sustainable resistance management. pomais.comfbn.comregulations.gov

Exploration of Synergistic Formulations for Enhanced Environmental Efficacy

Research has shown that combining lambda-cyhalothrin with other insecticides can lead to synergistic, additive, or antagonistic effects, depending on the compounds and the target pest. nih.govmdpi.comnih.gov For instance, combinations with chlorantraniliprole (B1668704) have demonstrated high efficacy against certain stored-product pests. mdpi.com Conversely, mixtures with abamectin (B1664291) have shown antagonistic effects in some cases. nih.govresearchgate.net

A significant area of future research is the identification of novel synergists that can inhibit the metabolic pathways responsible for detoxifying lambda-cyhalothrin in insects. Piperonyl butoxide (PBO) is a well-known synergist that inhibits cytochrome P450 monooxygenases, a key enzyme family involved in pyrethroid metabolism. plos.org Studies have shown that pre-exposure to PBO can increase the mortality of resistant mosquito populations to lambda-cyhalothrin. plos.org However, the synergistic effect is not universal across all insect species. oup.com

Future investigations should focus on:

Screening new compounds for synergistic activity with (1S)-trans-Lambda-Cyhalothrin.

Understanding the mechanisms of synergy at the molecular level.

Evaluating the environmental fate and non-target effects of synergistic mixtures.

Developing stable and effective co-formulations of (1S)-trans-Lambda-Cyhalothrin and synergistic partners.

The development of effective synergistic formulations holds the promise of improving pest control, managing resistance, and minimizing the environmental footprint of this important insecticide. mdpi.com

Nanotechnology and Encapsulation for Controlled Release in Environmental Systems

Nanotechnology and encapsulation techniques are emerging as promising strategies to enhance the efficacy and environmental safety of (1S)-trans-Lambda-Cyhalothrin. These approaches involve the formulation of the active ingredient into nano-sized particles or its entrapment within a protective shell, allowing for a controlled and targeted release. ekb.egnih.govmdpi.comnih.gov

Nano-formulations, such as nanoemulsions, can improve the solubility and stability of poorly water-soluble pesticides like lambda-cyhalothrin. nih.govresearchgate.net The smaller particle size leads to a larger surface area, which can enhance the biological activity and uptake by target pests. nih.govekb.eg Studies have demonstrated that nanoemulsions of lambda-cyhalothrin exhibit higher insecticidal activity against various pests compared to conventional formulations. ekb.egnih.govresearchgate.net

Encapsulation, including microencapsulation and nanoencapsulation, offers several advantages for the delivery of (1S)-trans-Lambda-Cyhalothrin. nih.govicup.org.uktandfonline.com By enclosing the active ingredient within a polymeric or other material shell, its degradation from environmental factors like UV light can be reduced, thus prolonging its persistence and efficacy. nih.govtandfonline.com This controlled-release mechanism can also minimize the initial burst of the active ingredient, potentially reducing acute toxicity to non-target organisms. mdpi.com

Formulation TypeCarrier MaterialParticle SizeEncapsulation EfficiencyKey FindingsReference
Nanoemulsion-166.7-221.7 nm-Higher insecticidal activity against Spodoptera littoralis compared to commercial insecticides. ekb.egresearchgate.net
MicrocapsulesPolyurea1.97 µm91.48%Exhibited excellent sustained release property (>7 days) and longer persistence period against Myzus persicae. nih.gov
Nano-delivery systemPolylactic acid (PLA)< 200 nm> 90%High loading capacity (up to 46.6 wt.%) and enhanced foliage adhesion. mdpi.comsemanticscholar.org
MicrocapsulesPolyurethaneurea (PUU)-77.4-85.5%Remained active for 8 weeks against Tetranychus urticae on peppermint leaves. tandfonline.com
NanoparticlesChitosan/alginate278 nm74%Showed a constant sustained release of the pesticide. nih.gov
Nano-microcapsulesPolylactide (PLA)--Slow and simultaneous release of lambda-cyhalothrin and chlorantraniliprole with synergistic effects. mdpi.com

Future research in this area should focus on optimizing the formulation parameters to achieve desired release profiles for specific applications. Additionally, a thorough evaluation of the environmental fate and potential ecotoxicological impacts of these nano- and micro-formulations is crucial before their widespread adoption.

Advanced Ecological Modeling for Long-Term Environmental Impact Prediction

Advanced ecological modeling is an indispensable tool for predicting the long-term environmental impact of (1S)-trans-Lambda-Cyhalothrin. Given its widespread use and potential effects on non-target organisms, robust models are necessary to simulate its fate, transport, and ecological risks in various environmental compartments. nih.gov

Models such as the Pesticide Root Zone Model (PRZM) and the Storm Water Management Model (SWMM) are utilized to predict the movement of pyrethroids from agricultural fields and urban landscapes into aquatic ecosystems. nih.govstone-env.comresearchgate.netoup.com These models incorporate key processes like soil erosion, runoff, and partitioning between soil, water, and sediment to estimate environmental concentrations. nih.gov Due to the high affinity of pyrethroids to adsorb to soil and sediment, accurate simulation of these processes is critical for predicting their environmental behavior. nih.gov

Future research in ecological modeling for (1S)-trans-Lambda-Cyhalothrin should focus on:

Improving model parameterization: This includes obtaining more accurate data on its degradation rates in different environmental matrices, its partitioning coefficients, and its bioavailability in soil and sediment.

Integrating multi-route exposure pathways: Models should be refined to incorporate various exposure routes for non-target organisms, including dietary intake and dermal absorption, to provide a more comprehensive risk assessment. nih.gov

Developing population-level effect models: Moving beyond individual-level toxicity, models that can predict the long-term consequences of exposure on the population dynamics of sensitive species are needed.

Incorporating climate change scenarios: Future models should consider the potential impacts of changing temperature and precipitation patterns on the environmental fate and transport of (1S)-trans-Lambda-Cyhalothrin.

Validating models with field data: It is crucial to continuously validate and refine these models with real-world monitoring data from diverse geographical regions to ensure their predictive accuracy. stone-env.comresearchgate.net

By advancing these modeling capabilities, a more accurate and holistic understanding of the long-term environmental risks associated with (1S)-trans-Lambda-Cyhalothrin can be achieved, informing regulatory decisions and promoting its sustainable use.

Interdisciplinary Approaches Integrating Omics Technologies with Ecological Studies

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with traditional ecological studies represents a paradigm shift in understanding the environmental impact of (1S)-trans-Lambda-Cyhalothrin. nih.govonehealthdrugs.comnih.gov This interdisciplinary approach, often termed ecotoxicogenomics, allows for a mechanistic understanding of toxicity by examining the molecular responses of organisms to chemical stressors. nih.govacs.org

Omics technologies can identify specific genes, proteins, and metabolites that are altered in non-target organisms upon exposure to (1S)-trans-Lambda-Cyhalothrin. nih.govresearchgate.net This information can serve as sensitive biomarkers of exposure and effect, providing early warning signals of potential ecological harm before observable impacts at the population or community level occur. nih.gov For instance, transcriptomic studies can reveal changes in gene expression related to detoxification pathways, oxidative stress, and neurological function, offering insights into the mode of action and sublethal effects of the insecticide. researchgate.net

Future research directions for integrating omics with ecological studies of (1S)-trans-Lambda-Cyhalothrin include:

Identifying sensitive and specific biomarkers: High-throughput screening of molecular responses in a variety of non-target species can help identify robust biomarkers for environmental monitoring.

Linking molecular responses to ecological outcomes: A key challenge is to establish clear links between changes at the molecular level and adverse outcomes at higher levels of biological organization, such as reduced growth, reproduction, or survival. nih.gov

Developing multi-omics approaches: Integrating data from different omics platforms can provide a more comprehensive and holistic view of the organism's response to the chemical stressor. nih.govfrontiersin.org

Studying multigenerational effects: Omics can be used to investigate the potential for epigenetic modifications and other molecular changes that may be passed down to subsequent generations, leading to long-term population-level consequences. escholarship.org

Field validation of laboratory findings: It is essential to validate the molecular biomarkers and mechanistic insights gained from laboratory studies in real-world field settings to ensure their ecological relevance.

By bridging the gap between molecular-level understanding and ecological-level impacts, these interdisciplinary approaches will significantly enhance our ability to assess and manage the environmental risks associated with (1S)-trans-Lambda-Cyhalothrin.

Q & A

Q. What analytical methods are recommended for detecting and quantifying (1S)-trans-lambda-cyhalothrin residues in environmental and biological matrices?

A modified QuEChERS-gas chromatography-electron capture detector (GC-ECD) method is widely used due to its sensitivity and reproducibility. Key parameters include a linear range of 0.05–10 mg/L (R² > 0.999), limits of detection (LOD) of 0.12–0.15 μg/kg, and recoveries of 80.70%–98.69% in apples and soil. Matrix-matched calibration is critical to compensate for matrix enhancement effects, particularly in complex substrates like soil .

Q. How do environmental factors influence the degradation pathways of (1S)-trans-lambda-cyhalothrin in agricultural soils?

Degradation studies should incorporate controlled variables such as soil pH, organic matter content, and microbial activity. Hydrolysis and photolysis are primary pathways, but metabolite identification (e.g., 3-phenoxybenzoic acid) requires LC-MS/MS or GC-MS analysis. Stability under varying temperatures and UV exposure must be quantified to model half-life differences .

Q. What experimental designs are optimal for assessing acute toxicity of (1S)-trans-lambda-cyhalothrin in non-target organisms?

Standardized bioassays (e.g., OECD guidelines) using model organisms like Daphnia magna or zebrafish embryos should include LC₅₀/EC₅₀ determinations. Dose-response curves must account for solvent controls and temperature effects, as pyrethroid toxicity is temperature-dependent. Synergists (e.g., piperonyl butoxide) can clarify metabolic resistance mechanisms .

Q. What safety protocols are essential for handling (1S)-trans-lambda-cyhalothrin in laboratory settings?

Use respiratory protection (NIOSH-approved masks), nitrile gloves, and eye/face shields to prevent dermal/ocular exposure. Work under fume hoods to avoid inhalation. Emergency measures include soap-water decontamination for skin contact and immediate medical intervention for ingestion. Store separately from strong oxidizers to prevent reactive degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on pest resistance to (1S)-trans-lambda-cyhalothrin across geographic regions?

Resistance mechanisms (e.g., metabolic detoxification, target-site mutations) require population-level genomic sequencing (e.g., CYP450 isoforms, voltage-gated sodium channel kdr mutations). Pair LC₂₀/LC₅₀ bioassays with field temperature data, as resistance in Leptinotarsa decemlineata correlates inversely with June temperatures (R = -0.36, p = 0.033) .

Q. What toxicokinetic models best predict human exposure biomarkers for (1S)-trans-lambda-cyhalothrin?

Physiologically based toxicokinetic (PBTK) models integrating urinary metabolite excretion (e.g., 3-phenoxybenzoic acid) and dermal absorption rates are critical. IRSST-developed models use first-order kinetics to link external dose to internal biomarkers, enabling biological reference values for occupational risk assessment .

Q. How do matrix effects in GC-ECD analysis vary between plant tissues and soil, and how can they be mitigated?

Matrix effects arise from co-extracted lipids and pigments. Apples show stronger enhancement than soil due to higher carbohydrate content. Standard addition or isotope-labeled internal standards (e.g., ¹³C-cyhalothrin) improve accuracy. Compare slopes of matrix-matched vs. solvent-based calibrations to quantify suppression/enhancement .

Q. What molecular dynamics approaches elucidate the stereoselective binding of (1S)-trans-lambda-cyhalothrin to insect sodium channels?

Computational docking (e.g., AutoDock Vina) using cryo-EM structures of insect sodium channels (e.g., Drosophila melanogaster) can predict binding affinity differences between enantiomers. Validate with electrophysiology (patch-clamp) to correlate docking scores with channel inhibition efficacy .

Q. How can biomonitoring studies distinguish occupational exposure to (1S)-trans-lambda-cyhalothrin from dietary intake?

Longitudinal urine sampling paired with dietary questionnaires and environmental air monitoring (e.g., personal samplers) isolates exposure sources. Metabolite quantification (e.g., cis/trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid) via UPLC-MS/MS provides temporal resolution .

Q. What experimental frameworks address conflicting data on the endocrine-disrupting potential of (1S)-trans-lambda-cyhalothrin?

Use tiered testing: initial high-throughput screening (e.g., ToxCast assays) followed by in vivo models (e.g., zebrafish thyroid histopathology). Control for metabolic activation via liver S9 fractions. Dose-response studies must span environmentally relevant concentrations (ng/L–μg/L) to avoid artifactual effects .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., resistance vs. temperature), apply mixed-effects models to isolate covariates. For analytical discrepancies, cross-validate with orthogonal methods (e.g., GC-MS vs. LC-MS/MS) .
  • Experimental Reproducibility : Detailed protocols for QuEChERS extraction, GC-ECD parameters, and bioassay conditions are essential. Publish raw data and code for statistical models in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.